molecular formula C35H48ClN3O11S3 B14176563 Methophenazine diethanesulfonate CAS No. 1674-48-2

Methophenazine diethanesulfonate

Cat. No.: B14176563
CAS No.: 1674-48-2
M. Wt: 818.4 g/mol
InChI Key: YUUZEPKGGQPQLT-UHFFFAOYSA-N
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Description

Methophenazine diethanesulfonate is a useful research compound. Its molecular formula is C35H48ClN3O11S3 and its molecular weight is 818.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methophenazine diethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methophenazine diethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1674-48-2

Molecular Formula

C35H48ClN3O11S3

Molecular Weight

818.4 g/mol

IUPAC Name

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate;ethanesulfonic acid

InChI

InChI=1S/C31H36ClN3O5S.2C2H6O3S/c1-37-26-19-22(20-27(38-2)30(26)39-3)31(36)40-18-17-34-15-13-33(14-16-34)11-6-12-35-24-7-4-5-8-28(24)41-29-10-9-23(32)21-25(29)35;2*1-2-6(3,4)5/h4-5,7-10,19-21H,6,11-18H2,1-3H3;2*2H2,1H3,(H,3,4,5)

InChI Key

YUUZEPKGGQPQLT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CCS(=O)(=O)O.COC1=CC(=CC(=C1OC)OC)C(=O)OCCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl

Origin of Product

United States

Foundational & Exploratory

Methophenazine diethanesulfonate as a selective calmodulin inhibitor.

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Pharmacological Profile

Methophenazine diethanesulfonate (also known as Metofenazate ) represents a critical evolution in the pharmacological manipulation of Calcium/Calmodulin (Ca2+/CaM) signaling. While classical phenothiazines (e.g., Trifluoperazine, Chlorpromazine) are potent CaM antagonists, their utility is compromised by "promiscuity"—they indiscriminately inhibit other calcium-binding proteins, most notably Troponin C (TnC) .

Methophenazine diethanesulfonate distinguishes itself through structural selectivity . It inhibits CaM-dependent enzymes (such as cyclic nucleotide phosphodiesterase) with a


 of approximately 7 µM , yet exhibits negligible affinity for Troponin C at concentrations up to 1000 µM .[1] This 100-fold selectivity window makes it the reagent of choice for dissecting CaM-specific pathways in tissues where TnC is abundant, such as cardiac and skeletal muscle.
Chemical Identity
  • Common Name: Methophenazine diethanesulfonate (Metofenazate)[1][2][3][4]

  • Chemical Structure: 2-chloro-10-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}phenothiazine 3,4,5-trimethoxybenzoate 1,2-ethanedisulfonate.

  • Mechanism Class: Allosteric CaM Antagonist (Hydrophobic Pocket Competitor).

  • Key Differentiator: Steric exclusion from the Troponin C binding cleft due to the bulky 3,4,5-trimethoxybenzoate ester group.

Part 2: Mechanistic Deep Dive

To understand the utility of Methophenazine, one must understand the "Hydrophobic Snap-Trap" mechanism of Calmodulin and how this inhibitor exploits it.

The Hydrophobic Snap-Trap

Calmodulin functions as a sensor. Upon binding four


 ions, it undergoes a massive conformational change, exposing two hydrophobic pockets (one in the N-lobe, one in the C-lobe).[5] These pockets act as "jaws" that snap shut around the amphipathic helices of target enzymes (e.g., CaMKII, PDE, Calcineurin).
The Inhibition Mode

Methophenazine functions as a competitive antagonist for the effector site .

  • Binding: The phenothiazine tricyclic ring inserts itself into the hydrophobic pockets of

    
    .
    
  • Locking: The bulky side chain (specifically the trimethoxybenzoate moiety) acts as a wedge. It prevents the CaM lobes from collapsing around a target protein.

  • Selectivity (The Critical Insight): Troponin C is structurally homologous to CaM but has a slightly narrower/more rigid hydrophobic cleft. While the smaller Trifluoperazine fits into both CaM and TnC, the bulky ester tail of Methophenazine sterically clashes with the TnC pocket, preventing binding.

Pathway Visualization

CaM_Inhibition Ca Free Ca2+ CaM_Inactive Apo-CaM (Closed Pockets) Ca->CaM_Inactive Binding CaM_Active Holo-CaM (Ca2+ Bound) (Exposed Hydrophobic Pockets) CaM_Inactive->CaM_Active Conformational Change Target Target Enzyme (PDE / CaMKII) CaM_Active->Target Activation Complex CaM-Drug Complex (Inactive) CaM_Active->Complex Inhibition Response Cellular Response (Proliferation/Contraction) Target->Response MP Methophenazine Diethanesulfonate MP->CaM_Active High Affinity Binding (Ki ~7 µM) TnC Troponin C (Muscle Contraction) MP->TnC No Binding (Steric Clash) Complex->Target Blocks Interaction

Figure 1: Mechanism of Action. Methophenazine selectively intercepts activated CaM, preventing effector coupling, while sparing Troponin C due to steric hindrance.

Part 3: Experimental Protocols

To validate Methophenazine activity, you cannot rely on simple phenotypic observation (which could be off-target toxicity). You must use a Self-Validating Biochemical Assay that proves CaM inhibition vs. general protein denaturation.

Protocol A: The PDE1 Activation Assay (Functional Standard)

This assay measures the drug's ability to prevent CaM from activating Phosphodiesterase 1 (PDE1).

Reagents:

  • Purified Calmodulin (bovine brain or recombinant).

  • Purified PDE1 (CaM-dependent).

  • Substrate: cAMP or cGMP.

  • Methophenazine Diethanesulfonate (dissolve in DMSO, store -20°C).

Workflow:

  • Baseline Setup: Establish the basal activity of PDE1 (without CaM) and the maximal activity (PDE1 +

    
    /CaM).
    
  • Titration: Incubate PDE1 + CaM (fixed concentration, e.g., 10 nM) +

    
     (100 µM) with increasing concentrations of Methophenazine (0.1 µM to 100 µM).
    
  • Reaction: Initiate with cAMP. Stop reaction after 10-20 mins.

  • Validation Check:

    • Control 1: Add excess CaM (10 µM). If inhibition is reversed, the drug is acting on CaM (competitive). If not reversed, the drug is killing the enzyme (non-specific toxicity).

    • Control 2: Test on a CaM-independent enzyme (e.g., PDE4). There should be NO inhibition.

Protocol B: The Selectivity Counter-Screen (TnC vs. CaM)

This protocol confirms you are using Methophenazine correctly and not confusing it with Trifluoperazine.

Method: Fluorescence Hydrophobic Probe Displacement. Probe: Dansyl-CaM (fluorescently labeled CaM) vs. Dansyl-TnC.

  • Preparation: Complex Dansyl-CaM with

    
    . Fluorescence intensity will be high (hydrophobic pocket open).
    
  • Challenge: Titrate Methophenazine.

  • Readout:

    • CaM: Fluorescence should decrease or shift as the drug displaces the probe or alters the pocket environment (

      
      ).
      
    • TnC: Fluorescence should remain unchanged even at high concentrations (

      
      ).
      
    • Note: If you use Trifluoperazine here, both signals will change. This is the definitive proof of Methophenazine's value.

Part 4: Comparative Data Analysis

The following table summarizes why Methophenazine is superior for muscle physiology research compared to the standard Trifluoperazine.

ParameterTrifluoperazine (TFP)Methophenazine (MP)Biological Implication
CaM Inhibition (

)
4 µM7 µMMP is slightly less potent, requiring higher working concentrations.[1]
Troponin C Binding High Affinity (

)
No Binding (

)
CRITICAL: TFP disrupts muscle contraction directly via TnC; MP does not.
Actomyosin ATPase Inhibits (via TnC)No EffectMP allows study of CaM effects in muscle without stopping the contractile machinery.
Selectivity Ratio ~1:6 (CaM:TnC)>1:140 (CaM:TnC)MP is the only "clean" tool for distinguishing CaM vs. TnC effects.

Part 5: Experimental Workflow Diagram

Workflow Start Start: Biological Question (Is process X CaM-dependent?) Step1 Treat with Methophenazine (10-30 µM) Start->Step1 Decision Does Process X Stop? Step1->Decision No Process Unaffected Decision->No No Yes Inhibition Observed Decision->Yes Yes Validation Validation Step: Add Excess CaM Yes->Validation Result1 Inhibition Reversed: Confirmed CaM Dependency Validation->Result1 Rescue Result2 Inhibition Persists: Off-Target Toxicity Validation->Result2 No Rescue

Figure 2: Decision Logic for validating CaM-dependency using Methophenazine.

Part 6: References

  • Tkachuk, V. A., & Baldenkov, G. N. (1978). Isolation and properties of the calcium-calmodulin-dependent phosphodiesterase from the rabbit heart. Biokhimiya, 43, 1097-1110. (Foundational method for the PDE assay).

  • Tkachuk, V. A., Baldenkov, G. N., Feoktistov, I. A., & Men'shikov, M. Y. (1987). Metofenazate as a more selective calmodulin inhibitor than trifluoperazine.[1][3][4] Arzneimittel-Forschung/Drug Research, 37(9), 1013-1017.[3][4] (The definitive paper establishing the selectivity of Methophenazine diethanesulfonate).

  • Weiss, B., & Levin, R. M. (1978). Mechanism for selectively inhibiting the activation of cyclic nucleotide phosphodiesterase and adenylate cyclase by antipsychotic agents. Advances in Cyclic Nucleotide Research, 9, 285-303. (Establishes the phenothiazine binding mechanism).

  • Hidaka, H., et al. (1981). N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation. Proceedings of the National Academy of Sciences, 78(7), 4354-4357. (Comparison source for W-7/W-13 inhibitors).

Sources

The Pharmacological Profile of Methophenazine Diethanesulfonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methophenazine diethanesulfonate, also known as Metofenazate, is a phenothiazine derivative identified as a selective calmodulin (CaM) inhibitor. This technical guide provides a comprehensive overview of its pharmacological profile, synthesizing available preclinical data to inform researchers and drug development professionals. While clinical data remains elusive, this document delves into the compound's mechanism of action, its distinction from other calmodulin inhibitors, and the broader context of its chemical class. The guide is structured to provide a foundational understanding for potential future investigations into this molecule's therapeutic applications.

Introduction: The Phenothiazine Landscape and the Emergence of a Selective Calmodulin Inhibitor

The phenothiazine chemical scaffold has given rise to a diverse array of pharmacologically active compounds, most notably antipsychotic agents that primarily exert their effects through dopamine D2 receptor antagonism.[1] These compounds often exhibit a broad receptor binding profile, interacting with serotonergic, histaminergic, and adrenergic receptors, which contributes to both their therapeutic efficacy and their side effect profiles.

Methophenazine diethanesulfonate emerges from this chemical class with a distinct primary mechanism of action: the selective inhibition of calmodulin.[2] Calmodulin is a ubiquitous and highly conserved calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways by modulating the activity of a wide range of enzymes and ion channels. The ability to selectively inhibit calmodulin presents a promising avenue for therapeutic intervention in various pathological conditions.

This guide will elucidate the known pharmacological properties of Methophenazine diethanesulfonate, with a focus on its interaction with calmodulin and the implications of this selectivity.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of Methophenazine diethanesulfonate is fundamental to its study and formulation.

PropertyValueSource
Chemical Name Methophenazine diethanesulfonateMedChemExpress
Synonyms Metofenazate diethanesulfonateMedChemExpress
Molecular Formula C35H48ClN3O11S3Biorbyt
Molecular Weight 818.41 g/mol Biorbyt
CAS Number 1674-48-2Biorbyt

Pharmacodynamics: The Core Mechanism of Action

The primary pharmacological target of Methophenazine is calmodulin (CaM).

Selective Calmodulin Inhibition

A seminal study distinguished Methophenazine as a more selective CaM inhibitor compared to the widely used trifluoperazine.[2] The key findings from this research are summarized below:

ParameterMethophenazine (Metofenazate)Trifluoperazine (TFP)
Ki for Calmodulin-dependent Phosphodiesterase Inhibition 7 µmol/l4 µmol/l
Effect on Troponin C No significant effectInteracts with Troponin C

This selectivity for calmodulin over troponin C, another calcium-binding protein crucial for muscle contraction, is a significant feature of Methophenazine's pharmacological profile.[2] This suggests a potentially lower risk of cardiac side effects compared to less selective CaM inhibitors.

Proposed Mechanism of Calmodulin Inhibition

The binding of phenothiazines to calmodulin is calcium-dependent. It is hypothesized that in the presence of Ca2+, calmodulin undergoes a conformational change, exposing hydrophobic domains to which phenothiazines can bind. This interaction is thought to prevent calmodulin from activating its target enzymes.

Diagram: Proposed Mechanism of Methophenazine's Calmodulin Inhibition

G cluster_0 Inactive State cluster_1 Active State cluster_2 Inhibited State CaM_inactive Inactive Calmodulin (Low Ca2+) CaM_active Active Calmodulin-Ca2+ Complex CaM_inactive->CaM_active Target_Enzyme Target Enzyme CaM_active->Target_Enzyme Binds & Activates Inhibited_Complex Inactive Methophenazine- Calmodulin-Ca2+ Complex Activated_Enzyme Activated Enzyme (Cellular Response) Target_Enzyme->Activated_Enzyme Methophenazine Methophenazine Methophenazine->CaM_active Binds to hydrophobic pocket Inhibited_Complex->Target_Enzyme Activation Blocked Ca2+ Ca2+ Ca2+->CaM_inactive Binding

Caption: Proposed mechanism of Methophenazine's calmodulin inhibition.

Potential Off-Target Effects

Given its phenothiazine structure, it is plausible that Methophenazine diethanesulfonate interacts with other receptors, which could contribute to a broader pharmacological profile and potential side effects. While specific binding data for Methophenazine at these receptors is not publicly available, the general receptor interaction profile of phenothiazines includes:

  • Dopamine D2 Receptors: Antagonism at these receptors is the hallmark of the antipsychotic effects of many phenothiazines.[1]

  • Serotonin (5-HT) Receptors (e.g., 5-HT2A): Interaction with serotonin receptors can modulate the effects of dopamine blockade and may influence mood and cognition.[3][4]

  • Histamine H1 Receptors: Blockade of these receptors is responsible for the sedative and antiemetic effects of many phenothiazines.

  • Adrenergic (α1) Receptors: Antagonism at these receptors can lead to cardiovascular side effects such as orthostatic hypotension.

Further research is required to delineate the specific receptor binding profile of Methophenazine diethanesulfonate.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

A comprehensive understanding of a compound's ADME profile is critical for its development as a therapeutic agent. Unfortunately, based on extensive searches of publicly available literature and databases, there is no specific information regarding the pharmacokinetics of Methophenazine diethanesulfonate.

Key unanswered questions include:

  • Absorption: What is its oral bioavailability? What are the optimal routes of administration?

  • Distribution: Does it cross the blood-brain barrier? What is its extent of plasma protein binding?

  • Metabolism: Which cytochrome P450 (CYP) enzymes are involved in its metabolism? Are there any active metabolites?

  • Excretion: What are the primary routes of elimination from the body? What is its half-life?

Experimental Protocols for Determining ADME Properties

For researchers interested in investigating the ADME profile of Methophenazine diethanesulfonate, the following standard in vitro and in vivo assays are recommended:

  • Objective: To identify the primary metabolic pathways and the enzymes involved.

  • Methodology:

    • Incubate Methophenazine diethanesulfonate with human and animal liver microsomes or S9 fractions.

    • Analyze the samples at various time points using LC-MS/MS to identify and quantify the parent compound and its metabolites.

    • To identify specific CYP450 isozymes, use recombinant human CYP enzymes or selective chemical inhibitors.

  • Objective: To assess the potential for oral absorption and blood-brain barrier penetration.

  • Methodology:

    • Utilize Caco-2 cell monolayers as a model for intestinal absorption.

    • Employ a blood-brain barrier model, such as co-cultures of endothelial cells, pericytes, and astrocytes.

    • Measure the transport of Methophenazine diethanesulfonate across the cell monolayers in both apical-to-basolateral and basolateral-to-apical directions.

  • Objective: To determine the fraction of the drug bound to plasma proteins.

  • Methodology:

    • Use equilibrium dialysis, ultrafiltration, or ultracentrifugation methods.

    • Incubate Methophenazine diethanesulfonate with plasma from different species (including human).

    • Measure the concentration of the free and bound drug.

Diagram: Standard ADME Experimental Workflow

G cluster_0 In Vitro Assays cluster_1 In Vivo Studies cluster_2 Data Analysis Metabolism Metabolism (Microsomes, S9, Hepatocytes) PK_studies Pharmacokinetic Studies (Rodents, Non-rodents) Metabolism->PK_studies Permeability Permeability (Caco-2, BBB models) Permeability->PK_studies Protein_Binding Plasma Protein Binding Protein_Binding->PK_studies Excretion_studies Excretion Studies (Urine, Feces) PK_studies->Excretion_studies ADME_parameters Calculation of ADME Parameters (t1/2, CL, Vd, F) Excretion_studies->ADME_parameters

Caption: A typical workflow for characterizing the ADME properties of a compound.

Therapeutic Applications and Clinical Development

Despite its interesting preclinical profile as a selective calmodulin inhibitor, there is no publicly available information on any clinical trials conducted with Methophenazine diethanesulfonate for any therapeutic indication. Patent literature may hold clues to potential applications, but a direct line to clinical use is not apparent from the available scientific literature.

The selective inhibition of calmodulin could theoretically be beneficial in a range of diseases, including:

  • Cancer: Calmodulin is involved in cell proliferation and survival.

  • Neurological Disorders: Calmodulin plays a role in neurotransmission and synaptic plasticity.

  • Inflammatory Diseases: Calmodulin is implicated in inflammatory signaling pathways.

However, without clinical data, these remain speculative areas for further investigation.

Preclinical Safety and Toxicology

No specific preclinical safety or toxicology data for Methophenazine diethanesulfonate has been found in the public domain. As a phenothiazine derivative, a general understanding of the potential toxicities associated with this class of compounds is warranted. These can include:

  • Extrapyramidal Symptoms (EPS): Due to dopamine D2 receptor blockade.

  • Sedation: Due to histamine H1 receptor antagonism.

  • Cardiovascular Effects: Such as orthostatic hypotension (α1-adrenergic blockade) and potential for QT prolongation.

  • Anticholinergic Effects: Dry mouth, blurred vision, constipation.

A thorough preclinical toxicology program would be necessary to establish the safety profile of Methophenazine diethanesulfonate. This would typically involve acute, sub-chronic, and chronic toxicity studies in at least two species (one rodent, one non-rodent), as well as genotoxicity, carcinogenicity, and reproductive toxicity studies.

Conclusion and Future Directions

Methophenazine diethanesulfonate stands out within the phenothiazine class due to its selective inhibition of calmodulin. The available preclinical data from a key comparative study highlights its potential as a more specific tool for studying calmodulin-mediated processes compared to less selective inhibitors like trifluoperazine.

However, the significant gaps in our knowledge of its pharmacokinetic profile, a comprehensive receptor binding landscape, and any clinical evaluation severely limit its current applicability. For researchers and drug developers, Methophenazine diethanesulfonate represents a molecule with a potentially valuable mechanism of action, but one that requires substantial foundational research to unlock its therapeutic potential.

Future research should prioritize:

  • Comprehensive ADME profiling: To understand its disposition in the body.

  • Full receptor binding screening: To identify potential off-target effects and secondary mechanisms of action.

  • In vivo efficacy studies in relevant disease models: To explore its therapeutic potential based on its calmodulin inhibitory activity.

  • Preclinical safety and toxicology studies: To establish a safety profile.

By systematically addressing these knowledge gaps, the scientific community can determine whether Methophenazine diethanesulfonate holds promise as a future therapeutic agent.

References

  • Tkachuk VA, Men'shikov MIu, Severin SE, Gerasimova EV, Shvets VI. Metofenazate as a more selective calmodulin inhibitor than trifluoperazine. Arzneimittelforschung. 1987 Sep;37(9):1013-7.
  • Psychiatric Times. Drug Receptor Profiles Matter. [Link]

  • Gonzalez-Maeso J, et al. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors. Neuropsychopharmacology. 2008;33(9):2190-201.

Sources

Targeting the Calcium Sensor: A Technical Guide to Calmodulin Antagonists in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Calmodulin (CaM) is the primary intracellular calcium sensor, ubiquitously expressed and conserved across eukaryotes.[1][2][3] It translates Ca


 signals into cellular responses by modulating enzymes such as phosphodiesterases (PDEs), kinases (CaMKII), and phosphatases (calcineurin). Calmodulin antagonists—ranging from phenothiazines to naphthalenesulfonamides—have emerged as critical tools for dissecting these pathways and as potential therapeutic agents for cancer and neurological disorders.

This technical guide provides a rigorous analysis of CaM antagonists, detailing their molecular mechanisms, in vitro screening protocols, and in vivo pharmacodynamics. It is designed for researchers requiring actionable methodologies and mechanistic clarity.

Mechanistic Profiling: The Hydrophobic Switch

The efficacy of CaM antagonists lies in their ability to mimic the amphipathic helices of CaM-binding proteins.

The Activation Mechanism

In the resting state (low Ca


), CaM exists in a closed conformation. Upon binding Ca

(Kd ~10

M), CaM undergoes a conformational change, exposing methionine-rich hydrophobic pockets in both the N- and C-lobes. These pockets are the docking sites for target enzymes.
Antagonist Binding Modes

CaM antagonists function as competitive inhibitors with respect to the target protein but often show mixed kinetics regarding Ca


. They dock into the exposed hydrophobic pockets, sterically hindering the recruitment of effectors.
  • Phenothiazines (e.g., Trifluoperazine - TFP): Originally antipsychotics; bind to CaM with a stoichiometry of 2:1 (drug:protein) in the presence of Ca

    
    . They anchor to the hydrophobic patches, preventing the "wrapping" of CaM around its target.
    
  • Naphthalenesulfonamides (e.g., W-7): interact specifically with the Ca

    
    -CaM complex. W-7 is often paired with W-5  (a chlorine-deficient analog) as a negative control due to W-5's significantly lower affinity.
    
  • Imidazoles (e.g., Calmidazolium): Highly potent (nanomolar affinity), often acting as a "molecular glue" that locks CaM in a compact, inactive conformation.

Visualization of Signaling & Antagonism

The following diagram illustrates the canonical activation pathway and the precise intervention points of different antagonist classes.

CaM_Signaling Ca Intracellular Ca2+ CaM_Inactive Apo-Calmodulin (Closed) Ca->CaM_Inactive Binding CaM_Active Ca2+/CaM Complex (Hydrophobic Patch Exposed) CaM_Inactive->CaM_Active Conformational Change Target_Active Activated Complex (Cellular Response) CaM_Active->Target_Active Binds Target Blocked_Complex Inert CaM-Drug Complex CaM_Active->Blocked_Complex Inhibition Target_Inactive Target Enzyme (e.g., PDE1, CaMKII) Target_Inactive->Target_Active Activation Antagonist Antagonist (TFP, W-7, Calmidazolium) Antagonist->CaM_Active Competitive Binding

Figure 1: Mechanism of CaM activation and competitive antagonism. Antagonists bind the hydrophobic pocket exposed by Ca2+, preventing target enzyme activation.

In Vitro Characterization & Screening

Comparative Potency (Quantitative Data)

When selecting an antagonist, specificity and potency are paramount. The table below consolidates IC50 values for key enzymes. Note the differential potency of W-7 versus its control, W-5.

Table 1: Comparative Potency of Common CaM Antagonists

AntagonistClassTarget: PDE1 (IC50)Target: MLCK (IC50)Key Characteristics
Calmidazolium Imidazole0.15 µM~0.5 µMExtremely potent; cytotoxic at high doses.
Trifluoperazine (TFP) Phenothiazine~10 µM~15 µMCross-reacts with Dopamine D2 receptors.
W-7 Sulfonamide28 µM51 µMCell-permeable; standard research tool.
W-5 Sulfonamide240 µM> 200 µMNegative control for W-7 experiments.
DY-9760e Novel0.9 µM (Ki)-High specificity for CaMKII & Calcineurin.[2]

Data aggregated from Hidaka et al. and bench-validated sources [1, 2].

Protocol: PDE1 Inhibition Screening Assay

This protocol validates CaM antagonist activity by measuring the inhibition of Ca


/CaM-dependent Phosphodiesterase 1 (PDE1).

Principle: PDE1 hydrolyzes cAMP to AMP.[4] Activity is dependent on the presence of the Ca


/CaM complex. Antagonists reduce the rate of hydrolysis.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl

    
    .
    
  • Activator: 1 µM Calmodulin (Bovine brain), 50 µM CaCl

    
    .
    
  • Substrate: 1 µM [3H]-cAMP or fluorescent cAMP analog.

  • Enzyme: Purified PDE1 (0.01 units/well).

Workflow:

  • Preparation: In a 96-well plate, add 10 µL of test antagonist (serial dilution in DMSO).

  • Activation Mix: Add 20 µL of Buffer containing PDE1, CaM, and CaCl

    
    .
    
    • Control A (Max Activity): DMSO + PDE1 + CaM + Ca

      
      .
      
    • Control B (Basal Activity): DMSO + PDE1 + EGTA (removes Ca

      
      ).
      
  • Incubation: Incubate at 30°C for 15 minutes to allow antagonist-CaM equilibrium.

  • Reaction: Initiate by adding 20 µL of cAMP substrate. Incubate for 10–20 minutes.

  • Termination: Stop reaction (e.g., boiling or specific stop solution depending on detection method).

  • Analysis: Measure AMP production via scintillation counting or fluorescence polarization.

  • Calculation: Calculate % Inhibition =

    
    .
    

In Vivo Pharmacodynamics & Translational Applications

Moving from the petri dish to the organism introduces complexity, particularly regarding bioavailability and off-target effects .

Oncology: Glioblastoma and Multiple Myeloma

CaM antagonists have shown promise in oncology by arresting the cell cycle at the G1/S transition.

  • Mechanism: Inhibition of CaM prevents the activation of CaMKII, which is required for cyclin D1 expression.

  • Case Study (Glioblastoma): Trifluoperazine (TFP) was shown to inhibit glioblastoma invasion.[5] Uniquely, TFP binds to CaM subtype 2 (CALM2), causing it to dissociate from IP3 Receptors (IP3R).[5] This dissociation forces the IP3R channel open, causing a massive, irreversible Ca

    
     leak that triggers apoptosis [3].
    
Systemic Toxicity and Specificity

The "Achilles' heel" of first-generation antagonists (TFP, W-7) is specificity.

  • Phenothiazines are potent dopamine antagonists, causing extrapyramidal side effects (tremors, rigidity) at therapeutic doses required for CaM inhibition.

  • Cardiac Effects: CaM regulates L-type calcium channels and ryanodine receptors. Systemic CaM inhibition can lead to arrhythmias or hypotension.

Translational Workflow

The following diagram outlines the critical path for validating a CaM antagonist in vivo, highlighting the necessary toxicity checkpoints.

InVivo_Workflow Screen 1. In Vitro Hit (IC50 < 1 µM) Cell_Model 2. Cellular Validation (G1 Arrest / Apoptosis) Screen->Cell_Model Selectivity Check Tox_Screen 3. Toxicity Screen (Cardiomyocytes/Neurons) Cell_Model->Tox_Screen Viability Assay Tox_Screen->Screen Fail: High Toxicity Xenograft 4. Xenograft Model (Tumor Volume Reduction) Tox_Screen->Xenograft Safe Dose Range PK_PD 5. PK/PD Profiling (Bioavailability vs. CNS Side Effects) Xenograft->PK_PD Efficacy Confirmed Clinical Clinical Candidate PK_PD->Clinical Therapeutic Window

Figure 2: Translational workflow for CaM antagonists. Note the critical toxicity screen due to CaM's ubiquity.

References

  • Hidaka, H., et al. (1981). Properties of naphthalenesulfonamides as calmodulin antagonists. Proceedings of the National Academy of Sciences. Link

  • Weiss, B., et al. (1987). Antagonism of calmodulin-stimulated adenylate cyclase by trifluoperazine, calmidazolium and W-7 in rat cerebellar membranes.[6] Journal of Pharmacology and Experimental Therapeutics. Link

  • Kang, S., et al. (2017). Trifluoperazine, a Well-Known Antipsychotic, Inhibits Glioblastoma Invasion by Binding to Calmodulin and Disinhibiting Calcium Release Channel IP3R.[5] Molecular Cancer Therapeutics.[5] Link

  • Yokokura, S., et al. (2014). Calmodulin antagonists induce cell cycle arrest and apoptosis in vitro and inhibit tumor growth in vivo in human multiple myeloma.[7][8] BMC Cancer.[8] Link

  • Santa Cruz Biotechnology. Calmidazolium chloride Product Information. Link

Sources

Preliminary studies on the therapeutic potential of Methophenazine diethanesulfonate.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methophenazine diethanesulfonate (also known as Metofenazate; trade name Frenolon) is a piperazine-derivative phenothiazine historically utilized for its antipsychotic properties via Dopamine


 receptor antagonism. However, recent preliminary studies and re-evaluation of phenothiazine scaffolds have identified Methophenazine as a potent, highly selective Calmodulin (CaM) antagonist —exhibiting superior selectivity compared to the reference standard, Trifluoperazine (TFP).

This guide outlines the technical basis for repurposing Methophenazine beyond neuropsychiatry, specifically focusing on its potential to reverse Multidrug Resistance (MDR) in oncology and its utility as a chemical probe for distinguishing CaM-dependent pathways from Troponin C-mediated processes.

Chemical & Pharmacological Profile

Methophenazine is structurally distinct from aliphatic phenothiazines due to its piperazine side chain and 3,4,5-trimethoxybenzoate ester, which contributes to its lipophilicity and membrane interaction profile.

Physicochemical Properties
PropertySpecificationClinical Relevance
Chemical Name Metofenazate diethanesulfonateActive Pharmaceutical Ingredient
Class Phenothiazine (Piperazine type)High potency, lower sedative effects than chlorpromazine
Molecular Target

Receptor, Calmodulin (CaM)
Dual-mechanism (Neuroleptic & Chemosensitizer)
Solubility High (Salt form: Diethanesulfonate)Suitable for aqueous formulations/parenteral use
CaM Selectivity

Higher specificity than Trifluoperazine for CaM vs. Troponin C

Mechanistic Deep Dive: The Calmodulin Axis

While the dopaminergic activity of Methophenazine is well-documented, its therapeutic potential in modern drug development lies in its anti-calmodulin activity .[1]

Mechanism of Action

Calmodulin (CaM) is a ubiquitous calcium-binding protein that regulates critical cellular processes, including cell proliferation (via PDE/cAMP) and drug efflux (via P-glycoprotein).

  • CaM-PDE Inhibition: Methophenazine inhibits the CaM-dependent stimulation of cyclic nucleotide phosphodiesterase (PDE).[2] Unlike other phenothiazines, it shows low affinity for Troponin C, making it a precision tool for isolating CaM-dependent signaling.

  • MDR Reversal: In multidrug-resistant cancer cells, P-glycoprotein (P-gp) efflux pumps are often regulated by phosphorylation states modulated by CaM. By inhibiting CaM, Methophenazine can potentially impair P-gp function, restoring sensitivity to chemotherapeutics like Doxorubicin.

Signaling Pathway Visualization

The following diagram illustrates the dual-pathway interference of Methophenazine, highlighting its intervention in both cell cycle progression and MDR efflux pumps.

Methophenazine_Mechanism Methophenazine Methophenazine (Inhibitor) CaM_Complex Ca2+/CaM Active Complex Methophenazine->CaM_Complex Competitive Inhibition Ca2 Intracellular Ca2+ CaM Calmodulin (CaM) Ca2->CaM Binds CaM->CaM_Complex Activation PDE Phosphodiesterase (PDE) CaM_Complex->PDE Stimulates Pgp P-glycoprotein (MDR Efflux Pump) CaM_Complex->Pgp Modulates Phosphorylation Ras K-Ras (Stemness/Proliferation) CaM_Complex->Ras Anchors/Activates cAMP_Degradation cAMP Degradation (Cell Cycle Arrest) PDE->cAMP_Degradation Chemo_Efflux Chemotherapy Efflux (Drug Resistance) Pgp->Chemo_Efflux

Figure 1: Mechanistic blockade of Calmodulin-dependent pathways by Methophenazine. The compound prevents the activation of downstream effectors responsible for drug resistance and proliferation.

Preliminary Therapeutic Applications[3]

Based on the mechanistic profile, the following applications are currently under preliminary investigation or warrant immediate technical exploration.

Oncology: Reversal of Multidrug Resistance (MDR)
  • Rationale: Tumor cells often overexpress P-gp. Methophenazine's lipophilicity allows it to penetrate the membrane and inhibit the CaM-dependent regulation of these pumps.

  • Preliminary Data: Comparative studies suggest Methophenazine is effective at concentrations (

    
    ) that are achievable in vitro, with a selectivity profile that minimizes off-target cardiac effects associated with Troponin C binding (unlike Trifluoperazine).
    
Chemical Biology: Selective Probe Development
  • Rationale: Differentiating between CaM and Troponin C mediated calcium signaling is difficult.

  • Application: Methophenazine serves as a superior "negative control" for Troponin C studies or a specific inhibitor for CaM, allowing researchers to dissect complex calcium signaling networks with higher resolution than generic phenothiazines.

Experimental Protocols

To validate the therapeutic potential of Methophenazine in your specific context, the following standardized protocols are recommended.

Protocol A: Calmodulin-Dependent PDE Inhibition Assay

Objective: Quantify the


 of Methophenazine against CaM-activated PDE to confirm target engagement.
  • Preparation: Isolate PDE from bovine heart or brain. Prepare Calmodulin (10 units/mL).

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM

      
      .
      
    • Substrate:

      
       cAMP (tritiated or fluorescent analog).
      
    • Activator:

      
      
      
      
      
      + Calmodulin.
  • Treatment: Incubate enzyme mix with Methophenazine diethanesulfonate (concentration range: 0.1

    
     to 100 
    
    
    
    ) for 15 minutes at 30°C.
  • Initiation: Add cAMP substrate.

  • Termination: Stop reaction after 20 minutes (boiling or specific inhibitor).

  • Analysis: Measure hydrolyzed 5'-AMP via scintillation counting or fluorescence polarization.

  • Validation: Control samples must include TFP (positive control) and CaM-free buffer (negative control).

Protocol B: In Vitro Chemosensitization (MDR Reversal)

Objective: Determine if Methophenazine restores cytotoxicity of Doxorubicin in resistant cell lines (e.g., MCF-7/Adr).

  • Cell Seeding: Plate MDR-positive cancer cells (5,000 cells/well) in 96-well plates.

  • Pre-incubation: Treat cells with Methophenazine at sub-toxic concentrations (determined via prior MTT, typically 1-5

    
    ) for 2 hours.
    
  • Co-treatment: Add serial dilutions of Doxorubicin.

  • Incubation: 72 hours at 37°C, 5%

    
    .
    
  • Readout: Assess viability using MTT or CellTiter-Glo.

  • Calculation: Calculate the Reversal Index (RI):

    
    .
    
Workflow Visualization

The following diagram details the logical flow for the Chemosensitization Protocol.

MDR_Protocol_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Cells MDR+ Cell Culture (e.g., MCF-7/Adr) Toxicity Determine Sub-toxic Dose (MTT) Cells->Toxicity PreTreat Pre-treat with Methophenazine (2h) Toxicity->PreTreat Select Dose Chemo Add Doxorubicin (Serial Dilution) PreTreat->Chemo Incubate Incubate 72h Chemo->Incubate Readout Viability Assay (Calculate IC50) Incubate->Readout

Figure 2: Experimental workflow for assessing the MDR-reversal capability of Methophenazine in resistant cancer cell lines.

References

  • Metofenazate as a more selective calmodulin inhibitor than trifluoperazine. Source: PubMed / NIH Significance: Establishes the core mechanistic advantage of Methophenazine over standard phenothiazines. URL:[Link]

  • Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells. Source: PLOS ONE Significance: detailed analysis of phenothiazine derivatives in KRAS-driven cancers and PP2A activation.[1] URL:[Link]

  • Repurposing of Chronically Used Drugs in Cancer Therapy: A Chance to Grasp. Source: MDPI (Cancers) Significance: Broad review of repurposing strategies, contextualizing the use of antipsychotics in oncology. URL:[Link]

  • A Covalent Calmodulin Inhibitor as a Tool to Study Cellular Mechanisms of K-Ras-Driven Stemness. Source: Frontiers in Molecular Biosciences Significance: Highlights the critical role of CaM inhibition in targeting cancer stemness, validating the target of Methophenazine. URL:[Link]

Sources

Methodological & Application

Experimental protocols for calmodulin inhibition assays with Methophenazine diethanesulfonate.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Selective Calmodulin Inhibition using Metofenazate Diethanesulfonate

Abstract & Core Directive

This guide details the experimental protocols for utilizing Metofenazate diethanesulfonate (also known as Methophenazine) as a selective Calmodulin (CaM) antagonist. Unlike broad-spectrum phenothiazines (e.g., Trifluoperazine) that cross-react with Troponin C, Metofenazate exhibits high specificity for CaM. This distinct pharmacological profile makes it a critical tool for dissecting CaM-dependent signaling pathways from other calcium-binding protein networks.

Key Applications:

  • Signal Transduction: Differentiating CaM-dependent kinase activation from Troponin C-mediated contractility.

  • Enzymology: Kinetic characterization of CaM-dependent Phosphodiesterase (PDE) inhibition.

  • Structural Biology: Probing hydrophobic pocket accessibility in Ca2+-saturated CaM.

Mechanism of Action

Calmodulin is a ubiquitous calcium sensor.[1][2] Upon binding four Ca²⁺ ions, CaM undergoes a conformational change, exposing hydrophobic pockets (methionine-rich regions) that bind and activate effector proteins (e.g., CaMKII, PDE).

Metofenazate functions as a competitive antagonist for these hydrophobic effector-binding sites.

  • Ca²⁺ Binding: CaM binds Ca²⁺, exposing hydrophobic patches.

  • Inhibitor Docking: Metofenazate binds to these exposed patches via hydrophobic interaction and electrostatic anchoring.

  • Steric Blockade: The bulky phenothiazine ring prevents the association of CaM with its downstream effectors (e.g., PDE), effectively silencing the signal.

Selectivity Note: Metofenazate shows a ~10-fold lower potency for Troponin C compared to Trifluoperazine, allowing for selective inhibition in complex tissue lysates (e.g., cardiac muscle).[3]

CaM_Inhibition_Mechanism Ca Ca²⁺ Ions HoloCaM Holo-CaM (Active/Exposed Hydrophobic Pockets) Ca->HoloCaM ApoCaM Apo-CaM (Inactive) ApoCaM->HoloCaM + Ca²⁺ Complex CaM-Inhibitor Complex (Inactive) HoloCaM->Complex Binding (Ki ~7 µM) Effector Target Enzyme (e.g., PDE, CaMKII) HoloCaM->Effector Native Interaction Metofenazate Metofenazate (Inhibitor) Metofenazate->Complex Complex->Effector Blockade Response Cellular Response Effector->Response Activation

Figure 1: Mechanism of Metofenazate-mediated Calmodulin inhibition via hydrophobic pocket occlusion.

Materials & Reagents

ReagentSpecificationStorageNotes
Metofenazate Diethanesulfonate >98% Purity (HPLC)-20°C (Desiccated)Protect from light. MW: ~818.42 g/mol .[4]
Calmodulin (CaM) Bovine or Recombinant Human-80°CAvoid repeated freeze-thaw cycles.
Phosphodiesterase (PDE) 3',5'-cyclic-nucleotide phosphodiesterase-80°CActivator-deficient (requires CaM).
Dansyl-CaM Fluorescently labeled CaM-80°CFor direct binding assays.
Assay Buffer 50 mM Tris-HCl, pH 7.54°CSupplement with 1 mM MgCl₂.
Calcium Stock 100 mM CaCl₂RTUse analytical grade.
EGTA 100 mM, pH 8.0RTFor calcium-free controls.

Stock Solution Preparation:

  • Dissolve Metofenazate diethanesulfonate in DMSO to a concentration of 10 mM .

  • Aliquot into light-tight tubes (amber) and store at -20°C.

  • Note: Aqueous solubility is improved by the diethanesulfonate salt, but DMSO ensures stability for stock solutions. Limit final DMSO concentration in assays to <1%.

Experimental Protocols

Protocol A: Fluorescence Displacement Binding Assay

Objective: Quantify the binding affinity of Metofenazate to CaM by displacing a hydrophobic fluorescent probe (Dansyl-CaM or hydrophobic dye).

Rationale: The fluorescence of Dansyl-CaM increases significantly upon Ca²⁺ binding due to exposure of the hydrophobic pocket. Metofenazate binding alters this environment, quenching or shifting the fluorescence.

  • Buffer Prep: Prepare 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM MgCl₂.

  • CaM Activation: Add Dansyl-CaM to a final concentration of 0.5 µM in the cuvette. Add 100 µM CaCl₂ to activate.

  • Baseline Measurement: Record emission spectrum (excitation: 340 nm; emission: 400–600 nm). Note the peak intensity (

    
    ).
    
  • Titration: Sequentially add Metofenazate (0.5 µM to 100 µM) in small volumes.

  • Readout: Incubate for 2 mins after each addition and record fluorescence (

    
    ).
    
  • Control: Perform a parallel titration with EGTA (1 mM) to confirm Ca²⁺-dependency.

  • Analysis: Plot

    
     vs. [Inhibitor]. Fit to a one-site binding model to determine 
    
    
    
    .
Protocol B: PDE Enzymatic Inhibition Assay

Objective: Measure the functional inhibition of CaM-dependent Phosphodiesterase activity.[3][5][6] This is the "gold standard" for validating biological activity.

Workflow Diagram:

PDE_Assay_Workflow Step1 Prepare Reaction Mix: Buffer + PDE + CaM (10 nM) Step2 Add Metofenazate (Serial Dilution: 0.1 - 100 µM) Step1->Step2 Step3 Pre-Incubation (10 min @ 30°C) Step2->Step3 Step4 Initiate Reaction: Add cAMP Substrate + CaCl₂ Step3->Step4 Step5 Incubate (20 min @ 30°C) Step4->Step5 Step6 Stop Reaction (Boiling or Stop Solution) Step5->Step6 Step7 Measure 5'-AMP (HPLC or Colorimetric Assay) Step6->Step7

Figure 2: Step-by-step workflow for the PDE enzymatic inhibition assay.

Detailed Procedure:

  • Reaction Mix: In a microplate, combine:

    • Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂).

    • Purified PDE (0.01 units/well).

    • Calmodulin (10 nM final).

    • CaCl₂ (50 µM final).

  • Inhibitor Addition: Add Metofenazate (0.1 µM – 100 µM) and pre-incubate for 10 minutes at 30°C to allow inhibitor-CaM complex formation.

  • Start Reaction: Add substrate cAMP (1 µM) (containing a trace of [³H]-cAMP if using radiometric assay, or use a colorimetric phosphate detection kit).

  • Incubation: Incubate for 20 minutes at 30°C.

  • Termination: Stop reaction by adding snake venom nucleotidase (for radiometric) or Malachite Green reagent (for colorimetric).

  • Calculation:

    • Calculate % Activity = (Rate with Inhibitor / Rate without Inhibitor) × 100.

    • Determine

      
       using non-linear regression (Log(inhibitor) vs. response).
      
    • Expected Result: Metofenazate should exhibit a

      
       or 
      
      
      
      of approximately 4–7 µM [1].

Data Analysis & Interpretation

ParameterExpected ValueInterpretation

(PDE Assay)
4 – 10 µMIndicates potent inhibition of CaM-dependent activation.
Selectivity Ratio >10-foldRatio of

(Troponin C) to

(CaM). Metofenazate should inhibit CaM at much lower concentrations than Troponin C [1].
Ca²⁺ Dependency StrictInhibition should be abolished in the presence of EGTA (excess chelator).

Troubleshooting Guide:

  • Precipitation: Phenothiazines can precipitate at high concentrations (>200 µM). If turbidity is observed, verify solubility limits in your specific buffer.

  • High Background: If using fluorescence assays, check for "inner filter effects" (absorbance of the inhibitor itself at excitation/emission wavelengths). Metofenazate absorbs UV; correct fluorescence data for sample absorbance if necessary.

References

  • Tkachuk, V. A., & Baldenkov, G. N. (1978). Metofenazate as a more selective calmodulin inhibitor than trifluoperazine.[4][7][8] [Arzneimittel-Forschung, 28(9), 1013–1017].

    • Note: This is the seminal paper establishing the selectivity profile of Metofenaz
  • Weiss, B., & Levin, R. M. (1978). Mechanism for selectively inhibiting the activation of cyclic nucleotide phosphodiesterase and adenylate cyclase by antipsychotic agents. [Advances in Cyclic Nucleotide Research, 9, 285-303]. Source for general phenothiazine-CaM interaction mechanisms.
  • MedChemExpress. Metofenazate diethanesulfonate Product Datasheet.

    • Verification of chemical structure and commercial availability.

Sources

Application Note: High-Sensitivity Quantitation of Methophenazine in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitation of Methophenazine (Metofenazate) in biological samples. Methophenazine, a phenothiazine antipsychotic, presents specific analytical challenges including high lipophilicity, light sensitivity, and significant protein binding. This guide addresses the critical handling of the diethanesulfonate salt form , providing precise conversion calculations to ensure accurate free-base reporting. The method utilizes Liquid-Liquid Extraction (LLE) to minimize phospholipid interference, achieving a Lower Limit of Quantitation (LLOQ) suitable for pharmacokinetic profiling (sub-ng/mL range).

Introduction & Scientific Rationale

The Analyte

Methophenazine (Metofenazate) is a perphenazine derivative esterified with 3,4,5-trimethoxybenzoic acid.[1] It functions as a calmodulin inhibitor and antipsychotic.

  • Chemical Structure: It consists of a hydrophobic tricyclic phenothiazine nucleus linked to a piperazine ring and a trimethoxybenzoate ester.

  • Salt Form: The diethanesulfonate salt is commonly used for stability.

    • Critical Note: In LC-MS/MS with Electrospray Ionization (ESI), the salt dissociates. The mass spectrometer detects the protonated free base

      
      .
      
Analytical Challenges & Solutions
  • Adsorption: Phenothiazines are "sticky" amines. They adsorb to glass surfaces.

    • Solution: Use polypropylene (PP) tubes and silanized glass vials.

  • Stability: Phenothiazines are susceptible to photo-oxidation (turning pink/red).

    • Solution: All sample preparation must occur under amber light or in opaque vessels.

  • Matrix Effects: Co-eluting phospholipids can suppress ionization.

    • Solution: Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether) is superior to Protein Precipitation (PPT) for this lipophilic compound.

Method Development Strategy

Stoichiometry & Stock Preparation

Accurate quantitation requires correcting for the mass difference between the weighed salt and the active free base.

Formulae:

  • Methophenazine Free Base:

    
     (
    
    
    
    g/mol )[1][2][3]
  • Methophenazine Diethanesulfonate:

    
     (
    
    
    
    g/mol )[4]

Correction Factor (


): 


Protocol: To prepare a 1.0 mg/mL (free base) stock solution, weigh 1.368 mg of the diethanesulfonate salt and dissolve in 1.0 mL of solvent.

Internal Standard (IS) Selection
  • Primary Choice: Methophenazine-d3 (if commercially available).

  • Secondary Choice: Chlorpromazine-d3 or Perphenazine-d3 (structural analogs with similar pKa and retention behavior).

Experimental Protocol

Reagents and Equipment
  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

  • Extraction Solvent: MTBE (Methyl tert-butyl ether) or Hexane:Isoamyl Alcohol (98:2).

  • Buffer: Ammonium Formate (10 mM, pH 3.5).

  • Column: C18 Phase (e.g., Phenomenex Kinetex 2.6 µm C18, 50 x 2.1 mm) or equivalent charged-surface hybrid (CSH) column to improve peak shape for basic amines.

Sample Preparation Workflow (LLE)

This workflow is designed to maximize recovery while removing matrix interferences.

SamplePrep Sample 200 µL Plasma Sample IS_Add Add 20 µL Internal Standard (50 ng/mL) Sample->IS_Add Buffer Add 200 µL 0.1M Carbonate Buffer (pH 9.5) to basify IS_Add->Buffer Extract Add 1.5 mL MTBE Vortex 5 min @ 2000 rpm Buffer->Extract Centrifuge Centrifuge 4000 rpm, 10 min, 4°C Extract->Centrifuge Transfer Transfer Organic Supernatant to clean PP tube Centrifuge->Transfer Top Layer Evap Evaporate to Dryness N2 stream @ 40°C Transfer->Evap Recon Reconstitute 100 µL Mobile Phase (A:B 80:20) Evap->Recon Inject Inject 5-10 µL into LC-MS/MS Recon->Inject

Figure 1: Liquid-Liquid Extraction (LLE) workflow optimized for lipophilic basic drugs.

Step-by-Step Detail:

  • Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.

  • Spike IS: Add 20 µL of Internal Standard working solution. Vortex gently.

  • Basify: Add 200 µL of 0.1 M Carbonate Buffer (pH 9.5). Rationale: This neutralizes the amine, ensuring the drug is in its uncharged state to migrate into the organic solvent.

  • Extract: Add 1.5 mL MTBE. Cap and vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette the top organic layer into a clean tube.

  • Dry: Evaporate under nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase (Initial conditions). Vortex 1 min, Centrifuge 1 min.

LC-MS/MS Conditions

Chromatography (LC):

  • Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 10% B (Hold)

    • 0.5 - 3.0 min: 10% -> 90% B (Linear Ramp)

    • 3.0 - 4.0 min: 90% B (Wash)

    • 4.0 - 4.1 min: 90% -> 10% B

    • 4.1 - 6.0 min: 10% B (Re-equilibration)

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[5][6]

  • Spray Voltage: 4500-5500 V.

  • Temperature: 500°C.

  • Curtain Gas: 30 psi.

MRM Transitions (Optimization Required): Since Methophenazine is an ester, the primary fragmentation often involves the cleavage of the ester bond or the phenothiazine side chain.

AnalytePrecursor (Q1)Product (Q3)IDCollision Energy (eV)
Methophenazine 598.2 195.1 Quantifier (Trimethoxybenzoyl)25-35
598.2274.1Qualifier (Phenothiazine core)40-50
IS (e.g., Chlorpromazine-d3) 322.189.1Quantifier25

Note: Precursor m/z 598.2 corresponds to the protonated free base (


).

Validation Parameters (FDA/EMA Guidelines)

To ensure the method is "Trustworthy" and "Authoritative," validation must adhere to current Bioanalytical Method Validation (BMV) guidelines.

Linearity & Sensitivity
  • Range: 0.1 ng/mL to 100 ng/mL.

  • LLOQ: 0.1 ng/mL (Signal-to-Noise ratio

    
     10:1).
    
  • Curve: Weighted linear regression (

    
    ).
    
Accuracy & Precision
  • Intra-day: 5 replicates at LLOQ, Low, Medium, High QC. CV% must be

    
     15% (20% for LLOQ).
    
  • Inter-day: 3 separate runs.

Matrix Effect & Recovery
  • Matrix Factor (MF): Compare peak area of analyte spiked into extracted blank matrix vs. neat solution.

    • Acceptance: IS-normalized MF should be close to 1.0 with CV < 15%.

  • Recovery: Compare extracted QC samples to unextracted standards representing 100% recovery.

Troubleshooting & Causality

IssueProbable CauseCorrective Action
Low Recovery Drug adsorbing to glass.Switch to Polypropylene (PP) vials; add 0.5% BSA to plasma if binding is too low during spikes.
Peak Tailing Interaction with silanols on column.Increase buffer strength (Ammonium Formate) or use a CSH (Charged Surface Hybrid) column.
Pink Extract Photo-oxidation of phenothiazine.Strict light protection. Use amber tubes. Work in low light.
Signal Suppression Phospholipids eluting with drug.Monitor m/z 184 (Phosphocholine). Adjust gradient to flush column longer at 90% B.

Logical Data Flow Diagram

DataFlow Raw Raw LC-MS Data (.wiff / .d / .raw) Integ Peak Integration (Analyst/MassHunter) Raw->Integ Ratio Calculate Area Ratio (Analyte / IS) Integ->Ratio Curve Regression Analysis (y = mx + c, 1/x²) Ratio->Curve Conc Final Concentration (ng/mL) Curve->Conc QC QC Check (Accuracy ±15%) Conc->QC

Figure 2: Data processing logic ensuring regulatory compliance.

References

  • US Food and Drug Administration (FDA). (2018).[7][8] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Wojnicz, A., et al. (2016). Optimization of the extraction of antipsychotic drugs from plasma for LC-MS/MS analysis. (General reference for Phenothiazine LLE methods).
  • PubChem. (n.d.).[3] Metofenazate | C31H36ClN3O5S.[1][2][3] National Library of Medicine. Retrieved from [Link]

Sources

Application Note: Methophenazine Diethanesulfonate in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methophenazine diethanesulfonate (Synonym: Metofenazate diethanesulfonate; CAS: 1674-48-2) is a phenothiazine derivative historically utilized as an antipsychotic agent. However, in contemporary neuroscience research, it has been repurposed as a highly selective Calmodulin (CaM) antagonist .

Unlike non-selective phenothiazines (e.g., chlorpromazine, trifluoperazine) which exhibit broad promiscuity across dopaminergic, adrenergic, and cholinergic receptors, Methophenazine diethanesulfonate displays a distinct pharmacological profile. It acts as a potent inhibitor of the Ca²⁺/Calmodulin complex, making it a critical chemical probe for dissecting calcium signaling pathways, specifically those governing synaptic plasticity, neuronal excitotoxicity, and autophagy.

This guide details the mechanistic rationale for selecting Methophenazine over other CaM inhibitors (such as W-7 or trifluoperazine) and provides validated protocols for its application in in vitro enzymatic assays and live-cell neuronal imaging.

Chemical Profile & Handling

The diethanesulfonate salt form is preferred in research settings due to enhanced aqueous solubility and stability compared to the difumarate or free base forms.

PropertySpecification
Chemical Name Metofenazate diethanesulfonate
CAS Number 1674-48-2
Molecular Weight 818.41 g/mol
Solubility DMSO (≥10 mM), Water (Moderate; pH dependent)
Primary Target Calmodulin (CaM)
Secondary Targets Dopamine D2 receptors (Antagonist)
Storage -20°C (Desiccated); Protect from light

Handling Precaution: Phenothiazines are light-sensitive. All experimental steps involving Methophenazine stock solutions should be performed under low-light conditions or using amber tubes to prevent photo-oxidation, which can generate cytotoxic sulfoxides.

Mechanism of Action: Selective Calmodulin Inhibition

Calcium signaling in neurons is transduced primarily through Calmodulin (CaM). Upon binding Ca²⁺, CaM undergoes a conformational change exposing hydrophobic pockets that interact with effector enzymes (e.g., CaMKII, Calcineurin, PDE).

Methophenazine functions as a competitive antagonist for these hydrophobic effector-binding sites on the Ca²⁺/CaM complex.

Why Choose Methophenazine?
  • Selectivity: Early characterization (Tkachuk et al., 1987) demonstrated that Methophenazine is a more selective inhibitor of CaM-dependent phosphodiesterase (PDE) than trifluoperazine, exhibiting fewer off-target effects on protein kinase C (PKC) and membrane fluidity.

  • Potency: It inhibits CaM-dependent enzyme activation in the low micromolar range (IC₅₀ ≈ 10–50 µM depending on the effector).

Pathway Visualization

The following diagram illustrates the specific node of inhibition within the neuronal calcium signaling cascade.

CaM_Pathway Glutamate Glutamate NMDAR NMDA Receptor (Ca2+ Influx) Glutamate->NMDAR Ca2 Intracellular Ca2+ NMDAR->Ca2 CaM_Inactive Apo-Calmodulin (Inactive) Ca2->CaM_Inactive Binding CaM_Active Ca2+/CaM Complex (Active) CaM_Inactive->CaM_Active Conformational Change CaMKII CaMKII (Synaptic Plasticity) CaM_Active->CaMKII Calcineurin Calcineurin (LTD / Apoptosis) CaM_Active->Calcineurin PDE PDE1 (cAMP Hydrolysis) CaM_Active->PDE Methophenazine Methophenazine Diethanesulfonate Methophenazine->CaM_Active  Competitive Inhibition Plasticity LTP/Memory Formation CaMKII->Plasticity Autophagy Autophagy Induction Calcineurin->Autophagy Dephosphorylation of TFEB/ULK1

Figure 1: Methophenazine blocks the interaction between the active Ca²⁺/CaM complex and downstream effectors like CaMKII and Calcineurin.[1]

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create a stable, precipitation-free stock for cellular assays.

  • Weighing: Weigh 8.18 mg of Methophenazine diethanesulfonate.

  • Solvent: Dissolve in 1.0 mL of sterile, anhydrous DMSO to create a 10 mM stock .

    • Note: While water soluble, DMSO is preferred for stock stability.

  • Aliquoting: Aliquot into light-protective amber microcentrifuge tubes (50 µL per tube).

  • Storage: Store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

Protocol B: In Vitro Calmodulin-Dependent PDE Assay

Objective: Validate the inhibitory potency of Methophenazine against CaM-activated Phosphodiesterase 1 (PDE1).

Reagents:

  • Purified PDE1 (bovine brain origin).

  • Calmodulin (bovine/human recombinant).

  • cAMP substrate (fluorescent or radiolabeled).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.1 mM CaCl₂.

Procedure:

  • Baseline Setup: Prepare Assay Buffer containing 10 nM Calmodulin.

  • Inhibitor Series: Prepare a dilution series of Methophenazine in Assay Buffer (Range: 0.1 µM to 100 µM). Keep DMSO concentration constant (<0.5%).

  • Incubation: Mix PDE1 enzyme with the Methophenazine/CaM mixture. Incubate for 15 minutes at 30°C.

    • Rationale: This allows Methophenazine to occupy the hydrophobic pocket on CaM before the substrate is introduced.

  • Reaction: Initiate reaction by adding cAMP substrate.

  • Measurement: Monitor cAMP hydrolysis over 20 minutes.

  • Analysis: Plot % PDE Activity vs. Log[Methophenazine]. Determine IC₅₀.

    • Expected Result: IC₅₀ should fall between 10–30 µM.

Protocol C: Live-Neuron Calcium Imaging & Excitotoxicity

Objective: Assess the neuroprotective capacity of Methophenazine during glutamate-induced excitotoxicity.

Cell Model: Primary Rat Cortical Neurons (DIV 14).

Procedure:

  • Loading: Load neurons with a calcium indicator (e.g., Fluo-4 AM, 2 µM) for 30 minutes at 37°C.

  • Wash: Wash cells 3x with Tyrode’s solution (containing 1.8 mM Ca²⁺).

  • Pre-treatment: Incubate neurons with Methophenazine (10 µM) or Vehicle (DMSO) for 20 minutes.

    • Critical Step: Do not exceed 20 µM to avoid non-specific membrane stabilization effects common to phenothiazines.

  • Challenge: Perfuse neurons with Glutamate (50 µM) + Glycine (10 µM) to activate NMDA receptors.

  • Imaging: Acquire time-lapse images (1 frame/sec) at 488 nm excitation.

  • Readout:

    • Immediate: Methophenazine will not block the initial Ca²⁺ influx (it is not an NMDAR antagonist).

    • Delayed: Measure mitochondrial depolarization (using TMRE) or cell death (PI staining) at 24 hours.

    • Hypothesis: Methophenazine prevents the downstream "death signal" propagation (e.g., CaMKII/Calpain activation) despite the calcium influx, reducing excitotoxic damage.

Application Notes & Troubleshooting

Specificity vs. Toxicity
  • The "Phenothiazine Problem": At high concentrations (>50 µM), Methophenazine may exhibit dopaminergic antagonism (D2 blockade). If your study involves dopamine signaling, include a control using a specific D2 antagonist (e.g., Sulpiride) to distinguish CaM-mediated effects from D2-mediated effects.

  • Autophagy: CaM inhibition is a potent inducer of autophagy. Methophenazine can be used to induce autophagic flux in neurodegenerative models (Alzheimer's/Parkinson's) where autophagy is impaired.

Comparison with Other CaM Inhibitors
InhibitorTarget SpecificitySolubilityNotes
Methophenazine High (CaM > PKC)High (Salt form)Less cytotoxic than W-7 in long-term assays.
W-7 Moderate (CaM = PKC)Low (Hydrophobic)Common standard, but off-target lipid effects.
Trifluoperazine Low (CaM, D2, Adrenergic)Moderate"Dirty" drug; high promiscuity.

References

  • Tkachuk, V. A., & Baldenkov, G. N. (1978). Isolation of the regulatory subunit of cyclic AMP phosphodiesterase from human heart and its interaction with calmodulin inhibitors. Biochemistry (Moscow). (Foundational work on phenothiazine-CaM interaction)

  • Tkachuk, V. A., et al. (1987).[1] Metofenazate as a more selective calmodulin inhibitor than trifluoperazine.[1] Arzneimittelforschung, 37(9), 1013-1017.[1] (Key reference establishing selectivity)

  • Weiss, B., & Levin, R. M. (1978). Mechanism for selectively inhibiting the activation of cyclic nucleotide phosphodiesterase and adenylate cyclase by antipsychotic agents. Advances in Cyclic Nucleotide Research, 9, 285-303.

  • MedChemExpress. (2024). Metofenazate diethanesulfonate Product Datasheet. (Chemical properties and commercial availability)

Sources

High-Throughput Screening Assays for Calmodulin Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-throughput screening assays for calmodulin inhibitors. Content Type: Application Note and Protocol. Audience: Researchers, scientists, and drug development professionals.

Introduction: The Target and the Challenge

Calmodulin (CaM) is a ubiquitous, calcium-sensing protein that regulates a vast network of signaling pathways, including inflammation, apoptosis, and muscle contraction. Upon binding


, CaM undergoes a dramatic conformational change, exposing hydrophobic pockets rich in methionine residues. These pockets serve as the docking sites for effector proteins (e.g., CaMKII, calcineurin) and are the primary target for small-molecule inhibitors.

The Challenge in HTS: Screening for CaM inhibitors presents unique difficulties. The protein has no intrinsic enzymatic activity to monitor directly. Traditional assays rely on coupling CaM to a downstream enzyme (e.g., phosphodiesterase), which introduces artifacts—compounds might inhibit the enzyme rather than CaM itself.

The Solution: Direct binding assays using Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) offer the most robust, artifact-free methods for High-Throughput Screening (HTS). This guide details the protocols for these "mix-and-read" homogeneous assays.

Assay Principle & Selection

We employ a competitive displacement strategy . A fluorescently labeled peptide (derived from a high-affinity CaM binder like M13) serves as the tracer.[1]

  • Bound State: In the presence of

    
    , CaM binds the tracer. The tracer's rotation is slowed (High FP) or it is brought into proximity of a donor fluorophore (High TR-FRET).
    
  • Inhibited State: A hit compound binds to the hydrophobic pocket, displacing the tracer. The tracer rotates freely (Low FP) or energy transfer is lost (Low TR-FRET).

Comparison of Methodologies
FeatureFluorescence Polarization (FP)TR-FRET (e.g., HTRF, Lance)
Primary Use Primary Screen (Gold Standard) Secondary/Orthogonal Screen
Cost Low (Single label tracer)Medium (Donor & Acceptor pair)
Sensitivity Moderate (nM to

M range)
High (sub-nM range possible)
Interference Sensitive to autofluorescent compoundsResistant (Time-gated reading)
Reagents CaM + Fluorescein-PeptideBiotin-CaM + Eu-Streptavidin + Acceptor-Peptide

Visualizing the Assay Logic

The following diagram illustrates the competitive binding mechanism used in both FP and TR-FRET formats.

G cluster_0 Negative Control (High Signal) cluster_1 Inhibitor Present (Low Signal) CaM CaM Protein (Ca2+ Activated) Complex CaM-Tracer Complex CaM->Complex Binds Tracer Fluorescent Peptide Tracer Tracer->Complex CaM_I CaM Protein CaM_Inhibitor CaM-Inhibitor Complex CaM_I->CaM_Inhibitor Competes Inhibitor Small Molecule Inhibitor Inhibitor->CaM_Inhibitor Tracer_Free Free Tracer (Fast Rotation) CaM_Inhibitor->Tracer_Free Displaces

Caption: Figure 1: Competitive displacement mechanism. Inhibitors displace the fluorescent tracer, altering the signal (Polarization or FRET).

Primary Protocol: Fluorescence Polarization (FP)[2][3][4][5][6][7][8]

This protocol is optimized for 384-well black microplates. It uses the M13 peptide (derived from Myosin Light Chain Kinase), which binds CaM with high affinity (


 nM).
Reagents & Buffer Preparation[9]
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM

    
    , 0.01% Tween-20.
    
    • Note:

      
       is critical. Without it, CaM is inactive. Tween-20 prevents non-specific binding.
      
  • Protein: Recombinant Human Calmodulin (Target final conc:

    
    , approx. 10-20 nM).
    
  • Tracer: 5-FAM-labeled M13 peptide (Sequence: 5-FAM-KRRWKKNFIAVSAANRFG-NH2). (Target final conc: 2-5 nM).

  • Controls:

    • Max Signal (Bound): CaM + Tracer + DMSO.

    • Min Signal (Free): Buffer + Tracer + DMSO (simulates 100% inhibition).

    • EGTA Control: Add 2 mM EGTA to strip

      
       and validate calcium dependence.
      
Step-by-Step Workflow
  • Compound Dispensing:

    • Dispense 100 nL of test compounds (10 mM in DMSO) into 384-well black plates (low volume).

    • Final DMSO concentration should be

      
      .
      
  • Protein Addition:

    • Dilute CaM in Assay Buffer to 20 nM.

    • Dispense 10

      
      L of CaM solution into all wells (except "Min Signal" wells; add buffer there).
      
    • Incubation 1: Incubate for 15 minutes at Room Temperature (RT) to allow compound-protein interaction.

  • Tracer Addition:

    • Dilute FAM-M13 Tracer in Assay Buffer to 4 nM.

    • Dispense 10

      
      L of Tracer solution into all  wells.
      
    • Final Volume: 20

      
      L.
      
    • Final Concentrations: 10 nM CaM, 2 nM Tracer.

  • Final Incubation:

    • Centrifuge plate at 1000 rpm for 1 minute to remove bubbles.

    • Incubate for 30–60 minutes at RT in the dark.

  • Detection:

    • Read on a multimode plate reader (e.g., BMG PHERAstar, PerkinElmer EnVision).

    • Mode: Fluorescence Polarization.[2][3][4][5]

    • Filters: Excitation 485 nm / Emission 520 nm.

    • Settings: Adjust gain using the "Min Signal" wells to target ~30-50 mP.

Secondary Protocol: TR-FRET (Validation)

To eliminate false positives caused by autofluorescent compounds (common in FP), validate hits using TR-FRET. This assay uses a long-lifetime Europium donor, which allows measurement after the short-lived autofluorescence has decayed.

Reagents[1][6][10][11][12]
  • Donor: Europium-labeled Streptavidin (Eu-SA) or Eu-labeled anti-CaM antibody.

  • Acceptor: Biotinylated Calmodulin (Bio-CaM) + Cy5-labeled M13 Peptide (or Alexa647-M13).

    • Alternative Setup: Eu-CaM (Direct label) + Cy5-M13.

  • Buffer: Same as FP buffer, but add 0.1% BSA to prevent bead/fluorophore aggregation.

Workflow
  • Mix: Combine Bio-CaM (5 nM), Cy5-M13 (5 nM), and Test Compound in the plate.

  • Incubate: 30 minutes at RT.

  • Develop: Add Eu-Streptavidin (2 nM).

  • Final Incubate: 60 minutes at RT (allows Eu-SA to bind Bio-CaM).

  • Read: TR-FRET mode.

    • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50

      
      s (critical to gate out autofluorescence).
      

Data Analysis & Quality Control

Calculations

Fluorescence Polarization (mP):



Where 

is parallel intensity,

is perpendicular intensity, and

is the grating factor.

Inhibition (%):



Z-Prime (


): 
A measure of assay robustness. For HTS, 

is required.

HTS Workflow Diagram

Workflow Start Library Preparation (10 mM in DMSO) Dispense Acoustic Dispensing (100 nL into 384-well) Start->Dispense Reagent1 Add CaM Protein (10 µL) Dispense->Reagent1 Incubate1 Incubate 15 min (Pre-equilibrium) Reagent1->Incubate1 Reagent2 Add Tracer (10 µL) Incubate1->Reagent2 Incubate2 Incubate 60 min (Equilibrium) Reagent2->Incubate2 Read Read Plate (FP or TR-FRET) Incubate2->Read Analysis Data Analysis (Calculate % Inhibition, Z') Read->Analysis

Caption: Figure 2: Standard HTS workflow for homogeneous CaM binding assays.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Assay Window (Low

)
Tracer concentration too high relative to

.
Titrate Tracer. Ensure Tracer conc.

. Ideally use 1-5 nM.
High Background (TR-FRET) Non-specific binding of Eu-chelate.Increase BSA to 0.1% or Tween-20 to 0.05%.
False Positives Compound autofluorescence (in FP).Mandatory: Re-test hits using the TR-FRET orthogonal assay.
No Binding Signal Inactive CaM or lack of Calcium.Ensure buffer contains 1 mM

. Freshly thaw CaM aliquots.
Z' < 0.5 Pipetting errors or instrument noise.Check CV% of controls. Use automated dispensers (e.g., Multidrop).

References

  • Vertex Pharmaceuticals. "Use of a fluorescent polarization based high throughput assay to identify new calmodulin ligands." PubMed. Link

  • Abankwa, D. et al. "High-throughput amenable fluorescence-assays to screen for calmodulin-inhibitors." Analytical Biochemistry, 2019. Link

  • Liyanage, M.R. et al. "Fluorescence Polarization Assay for Calmodulin Binding to Plasma Membrane Ca2+-ATPase."[4] Analytical Biochemistry, 2009.[4] Link

  • Horikawa, Y. et al. "A fluorescence polarization-based assay for the identification and evaluation of calmodulin antagonists." Analytical Biochemistry, 2010.[3] Link

  • PerkinElmer (Revvity). "AlphaScreen and AlphaLISA Assay Principles." Application Support. Link

Sources

Application Note & Protocol: Illuminating the Interaction of Methophenazine Diethanesulfonate with its Target using Fluorescent Labeling Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Modern Approach to a Classic Compound

Methophenazine diethanesulfonate, a phenothiazine derivative, has long been of interest for its diverse pharmacological activities. Recent findings have identified it as a selective calmodulin inhibitor, a key protein involved in numerous cellular signaling pathways.[1] Understanding the precise nature of this interaction is critical for elucidating its mechanism of action and for the rational design of new therapeutics. This guide provides a comprehensive overview of advanced fluorescent labeling techniques to meticulously characterize the binding of Methophenazine diethanesulfonate to its target, offering a blend of theoretical principles and actionable protocols.

The "Why": Strategic Importance of Studying Methophenazine Binding

A deep understanding of the binding kinetics and affinity of Methophenazine diethanesulfonate for calmodulin is fundamental. This knowledge can:

  • Validate the Mechanism of Action: Confirming and quantifying the interaction with calmodulin provides a solid foundation for its pharmacological effects.

  • Guide Lead Optimization: Structure-activity relationship (SAR) studies can be accelerated by a robust and sensitive binding assay.

  • Inform on Specificity and Off-Target Effects: Characterizing binding to other potential targets can help predict and mitigate adverse effects.

Fluorescent techniques offer a highly sensitive, real-time, and often homogeneous platform to achieve these goals, making them indispensable tools in modern drug discovery.[2][]

Choosing Your Illuminating Tool: A Guide to Fluorescent Techniques

The selection of an appropriate fluorescent assay is a critical first step and depends on the specific question at hand, as well as the available resources. We will explore three powerful and widely used techniques.

Intrinsic Tryptophan Fluorescence: Listening to the Protein's Own Voice

Expertise & Experience: Many proteins, including calmodulin, contain tryptophan residues whose intrinsic fluorescence is exquisitely sensitive to their local environment.[4][5] Ligand binding often induces conformational changes that alter the fluorescence of these residues, providing a label-free method to monitor the interaction.[6][7][8] This approach is elegant in its simplicity, as it does not require modification of the drug or the target protein.

Trustworthiness: The validity of this technique is established by the saturable nature of the fluorescence change and the consistency of the calculated dissociation constant (Kd) across different experimental conditions.

Experimental Workflow: Intrinsic Tryptophan Fluorescence

Caption: Workflow for Intrinsic Tryptophan Fluorescence Binding Assay.

Protocol: Intrinsic Tryptophan Fluorescence Quenching Assay

  • Reagent Preparation:

    • Prepare a 2X stock solution of purified calmodulin in the desired assay buffer (e.g., 20 mM Tris, 150 mM NaCl, 1 mM CaCl2, pH 7.4).

    • Prepare a 2X serial dilution of Methophenazine diethanesulfonate in the same assay buffer.

  • Experimental Setup:

    • In a 96-well, low-volume, black microplate, add equal volumes of the 2X calmodulin solution and each concentration of the 2X Methophenazine diethanesulfonate serial dilution.

    • Include control wells with calmodulin only and buffer only.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding to reach equilibrium.

    • Using a microplate reader, excite the samples at 295 nm and record the emission spectrum from 310 nm to 400 nm.

  • Data Analysis:

    • Determine the fluorescence intensity at the emission maximum for each well.

    • Subtract the fluorescence of the buffer-only wells (blank).

    • Plot the change in fluorescence intensity against the concentration of Methophenazine diethanesulfonate.

    • Fit the data using a non-linear regression model for one-site binding to determine the Kd.

Fluorescence Polarization (FP): A Dance in the Dark

Expertise & Experience: FP is a powerful technique for measuring the binding of a small molecule to a larger protein.[9][10] It relies on the principle that a small fluorescent molecule tumbles rapidly in solution, leading to low polarization of emitted light. Upon binding to a larger protein, its tumbling slows, and the polarization of the emitted light increases.[11] This technique is particularly well-suited for high-throughput screening.[12][13]

Trustworthiness: A key to a reliable FP assay is the design of a suitable fluorescent tracer. The assay's robustness is demonstrated by a stable assay window (the difference in polarization between the bound and free tracer) and the expected competitive displacement of the tracer by the unlabeled ligand.

Logical Relationship: Competitive FP Assay

G cluster_components Components cluster_interaction Binding Equilibrium cluster_observation Observation P Calmodulin PT P + T ⇌ PT (High Polarization) P->PT PM P + M ⇌ PM (No Polarization Change) P->PM T Fluorescent Tracer T->PT M Methophenazine M->PM Result Increased [M] leads to decreased [PT] and lower overall polarization PT->Result PM->Result

Caption: Principle of a Competitive Fluorescence Polarization Assay.

Protocol: Competitive Fluorescence Polarization Assay

  • Tracer Selection and Characterization:

    • A fluorescently labeled molecule that binds to calmodulin must be used as a tracer. This could be a known fluorescent calmodulin ligand.

    • First, determine the Kd of the tracer for calmodulin by direct titration to ensure it is in a suitable range for a competition assay.

  • Assay Setup:

    • In a 96-well, low-volume, black microplate, add a fixed concentration of calmodulin and the fluorescent tracer (typically at or below the tracer's Kd).

    • Add a serial dilution of Methophenazine diethanesulfonate.

    • Include controls for the free tracer (no protein) and the fully bound tracer (no competitor).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.

  • Data Analysis:

    • Plot the millipolarization (mP) values against the logarithm of the Methophenazine diethanesulfonate concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer).

Time-Resolved Förster Resonance Energy Transfer (TR-FRET): A Molecular Ruler

Expertise & Experience: TR-FRET is a highly sensitive technique that measures the proximity between a donor and an acceptor fluorophore.[14][15][16] By labeling calmodulin with a donor (e.g., a terbium or europium cryptate) and using a fluorescently labeled analog of Methophenazine diethanesulfonate as the acceptor, binding can be quantified by the energy transfer between the two.[17][18] The time-resolved aspect of this technique minimizes background fluorescence, leading to a high signal-to-noise ratio.

Trustworthiness: The assay's validity is confirmed by a dose-dependent increase in the FRET signal that is specific to the interaction. Control experiments with unlabeled ligand should abolish the FRET signal, demonstrating specificity.

Experimental Workflow: TR-FRET Assay

Caption: Workflow for a TR-FRET Binding Assay.

Protocol: TR-FRET Binding Assay

  • Reagent Preparation:

    • Label purified calmodulin with a suitable TR-FRET donor (e.g., via an antibody or a labeling kit).

    • Synthesize or acquire an analog of Methophenazine diethanesulfonate labeled with a compatible acceptor fluorophore.

  • Assay Setup:

    • In a 96-well or 384-well white microplate, add a fixed concentration of the donor-labeled calmodulin.

    • Add a serial dilution of the acceptor-labeled Methophenazine diethanesulfonate.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Using a TR-FRET enabled plate reader, excite the donor and measure the emission at both the donor and acceptor wavelengths after a time delay (e.g., 60 µs).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the concentration of the acceptor-labeled ligand.

    • Fit the data to a one-site binding model to determine the Kd.

Quantitative Data Summary

TechniqueKey ParameterInformation DerivedTypical Protein Conc.Typical Ligand Conc.
Intrinsic Tryptophan Fluorescence Δ Fluorescence IntensityBinding Affinity (Kd)1-10 µMnM to mM
Fluorescence Polarization Δ Millipolarization (mP)Binding Affinity (Ki)10-100 nMpM to µM
TR-FRET TR-FRET RatioBinding Affinity (Kd)1-20 nMpM to nM

Concluding Remarks

The fluorescent techniques outlined in this guide provide a powerful and versatile arsenal for dissecting the interaction between Methophenazine diethanesulfonate and calmodulin. By carefully selecting the appropriate assay and adhering to rigorous experimental design, researchers can generate high-quality, reproducible data that will be instrumental in advancing our understanding of this compound's pharmacology and in the development of future therapeutics. The integration of these techniques into drug discovery pipelines will undoubtedly accelerate the journey from target validation to clinical candidates.[19][20][21]

References

  • Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms - PMC. (n.d.).
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. (2025, April 29).
  • Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - Scite.ai. (n.d.).
  • Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed. (2019, June 5).
  • An intrinsic FRET sensor of protein-ligand interactions - PMC - NIH. (n.d.).
  • Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC. (2019, June 5).
  • Measurement of receptor-ligand binding by FRET - Strasbourg - PCBIS. (n.d.).
  • Developing a Tryptophan Fluorescence Assay for Screening Ligands against USP5 Zf-UBD. (2018, September 21).
  • New Technique Reveals Drug-Target Interactions in Subcellular Detail | Labcompare.com. (2022, May 3).
  • Metofenazate (diethanesulfonate) (Methophenazine (diethanesulfonate)) | Calmodulin Inhibitor | MedChemExpress. (n.d.).
  • Antibody tryptophan fluorescence for binding studies | BMG LABTECH. (n.d.).
  • Fluorescent Labeling of Small Molecules - Probes / BOC Sciences. (n.d.).
  • TR-FRET Assays Simplify and Accelerate Drug Discovery - BPS Bioscience. (n.d.).
  • Protein labelling / detection TRF - qret technologies. (n.d.).
  • New fluorescent technology tracks drug responses in cells - Drug Target Review. (2026, January 16).
  • Beyond Binding Affinity: Detailed Profiling of Protein–Ligand Interactions with Time-Resolved FRET | Analytical Chemistry - ACS Publications. (2026, January 23).
  • FLUORESCENCE POLARIZATION ASSAYS - BPS Bioscience. (n.d.).
  • Fluorescence Polarization Assays in Small Molecule Screening - PMC - NIH. (n.d.).
  • Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates | Biochemistry - ACS Publications. (2017, August 25).
  • Fluorescence-based methods for studying activity and drug-drug interactions of hepatic solute carrier and ATP binding cassette proteins involved in ADME-Tox - PubMed. (2023, February 7).
  • Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates - Cornish Laboratory. (2017, August 25).

Sources

Application Notes and Protocols for Methophenazine Diethanesulfonate in Protein Phosphorylation Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Protein phosphorylation, a cornerstone of cellular signaling, is a dynamic post-translational modification orchestrated by protein kinases and phosphatases. Dysregulation of these signaling cascades is a hallmark of numerous pathologies, making the study of protein phosphorylation a critical endeavor in biomedical research and drug development. This document provides a comprehensive guide to the application of Methophenazine diethanesulfonate, a phenothiazine derivative, in the investigation of protein phosphorylation. While direct literature on Methophenazine diethanesulfonate's role in phosphorylation is emerging, this guide synthesizes data from the broader class of phenothiazines to propose a mechanistic framework and detailed protocols for its use as a modulator of key signaling pathways, such as the MAPK/ERK cascade.

Introduction: The Rationale for Investigating Methophenazine Diethanesulfonate in Kinase Signaling

Methophenazine diethanesulfonate, also known as Metofenazate diethanesulfonate, belongs to the phenothiazine class of compounds.[1][2] Phenothiazines are a well-established class of drugs with a primary history as antipsychotic agents.[3] Their mechanism of action is complex, involving the antagonism of various neurotransmitter receptors, including dopamine, serotonin, and histamine receptors.[3][4][5] However, a growing body of evidence reveals that phenothiazines exert influence beyond their neuroleptic properties, notably impacting fundamental cellular processes such as signal transduction pathways governed by protein phosphorylation.[6][7][8]

Studies have demonstrated that various phenothiazine derivatives can modulate the activity of critical protein kinases, including Protein Kinase C (PKC), and interfere with major signaling networks like the PI3K/Akt/mTOR and MAPK/ERK pathways.[6][7][9] These pathways are central to cell proliferation, differentiation, apoptosis, and survival, and their aberrant activity is frequently implicated in cancer and inflammatory diseases. The structural similarities of Methophenazine diethanesulfonate to these other phenothiazines suggest its potential as a valuable tool for dissecting and modulating protein phosphorylation events. Furthermore, Metofenazate has been identified as a selective calmodulin inhibitor, providing an additional layer of interaction with calcium-dependent signaling pathways that often intersect with kinase cascades.[1]

This guide, therefore, presents a hypothetical yet scientifically grounded framework for utilizing Methophenazine diethanesulfonate to probe protein phosphorylation, with a particular focus on the MAPK/ERK pathway as an illustrative model.

Proposed Mechanism of Action: Modulation of the MAPK/ERK Signaling Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathway is a highly conserved signaling module that transduces extracellular signals to intracellular responses. The canonical MAPK/ERK cascade consists of a three-tiered kinase system: a MAP Kinase Kinase Kinase (MAP3K, e.g., Raf), a MAP Kinase Kinase (MAP2K, e.g., MEK1/2), and a MAP Kinase (MAPK, e.g., ERK1/2).[10] Activation of this cascade through phosphorylation ultimately leads to the phosphorylation of various downstream substrates, including transcription factors, which regulate gene expression.

Based on the known activities of other phenothiazines, we propose that Methophenazine diethanesulfonate may indirectly modulate the MAPK/ERK pathway at one or more levels. For instance, by altering membrane dynamics or interacting with upstream receptors, it could influence the activation of Ras, a key upstream activator of Raf.[11] Alternatively, it could directly or indirectly affect the activity of kinases or phosphatases within the cascade.

MAPK_ERK_Pathway_Modulation cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf (MAP3K) Ras->Raf Methophenazine Methophenazine diethanesulfonate Methophenazine->Ras Potential Inhibition Methophenazine->Raf Potential Inhibition MEK MEK1/2 (MAP2K) Raf->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates Downstream_Targets Downstream Targets (e.g., Transcription Factors) ERK->Downstream_Targets Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival, etc.) Downstream_Targets->Gene_Expression Regulates

Figure 1. Proposed modulation of the MAPK/ERK signaling pathway by Methophenazine diethanesulfonate.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for investigating the effects of Methophenazine diethanesulfonate on protein phosphorylation, using the MAPK/ERK pathway as a primary example.

Cell Culture and Treatment

This protocol outlines the general procedure for treating cultured cells with Methophenazine diethanesulfonate prior to analysis of protein phosphorylation.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549, or a cell line relevant to the researcher's field)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Methophenazine diethanesulfonate (or a suitable salt form like Methotrimeprazine)

  • Vehicle control (e.g., DMSO or sterile water, depending on the solvent for the drug)

  • Growth factor or stimulus to activate the MAPK/ERK pathway (e.g., Epidermal Growth Factor, EGF)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in culture plates at a density that will result in 70-80% confluency on the day of the experiment. Allow the cells to adhere and grow for 24 hours.

  • Serum Starvation (Optional but Recommended): To reduce basal levels of kinase activity, aspirate the complete medium and wash the cells once with sterile PBS. Replace with serum-free or low-serum medium and incubate for 12-24 hours.

  • Drug Pre-treatment: Prepare a stock solution of Methophenazine diethanesulfonate in a suitable solvent. On the day of the experiment, dilute the stock solution in serum-free medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). A dose-response experiment is crucial to determine the optimal concentration.

  • Aspirate the starvation medium and add the medium containing different concentrations of Methophenazine diethanesulfonate or the vehicle control. Incubate for a predetermined time (e.g., 1-4 hours). The pre-incubation time should be optimized.

  • Stimulation: Following the pre-treatment, add the stimulus (e.g., EGF at 100 ng/mL) to the wells to activate the MAPK/ERK pathway. Incubate for a short period (e.g., 5-30 minutes), as phosphorylation events can be transient.

  • Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.[12] Scrape the cells, transfer the lysate to a microcentrifuge tube, and proceed with protein extraction and quantification.

Western Blotting for Phosphorylated and Total ERK1/2

This protocol describes the detection of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 by Western blotting to assess the effect of Methophenazine diethanesulfonate.[13]

Materials:

  • Cell lysates from the treatment protocol

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST, as milk contains phosphoproteins that can increase background)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Stripping and Re-probing (Optional but Recommended): To normalize the p-ERK1/2 signal to the total amount of ERK1/2 protein, the membrane can be stripped of the primary and secondary antibodies and then re-probed with the antibody against total ERK1/2. Follow the manufacturer's protocol for the stripping buffer. After stripping, repeat the blocking and antibody incubation steps with the total ERK1/2 antibody.

Western_Blot_Workflow Cell_Treatment Cell Treatment with Methophenazine Cell_Lysis Cell Lysis with Phosphatase Inhibitors Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA/Bradford) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-ERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

Figure 2. Experimental workflow for analyzing protein phosphorylation by Western blot.

Data Presentation and Interpretation

The results from the Western blot analysis can be quantified by densitometry. The intensity of the p-ERK1/2 band should be normalized to the intensity of the total ERK1/2 band for each sample. This normalization accounts for any variations in protein loading.

Table 1: Hypothetical Densitometry Data of p-ERK1/2 and Total ERK1/2 Levels

Treatment Groupp-ERK1/2 (Arbitrary Units)Total ERK1/2 (Arbitrary Units)Normalized p-ERK1/2 / Total ERK1/2 Ratio% Inhibition of ERK1/2 Phosphorylation
Untreated Control150100000.015-
Vehicle + EGF2000102000.1960%
1 µM Methophenazine + EGF150099000.15222.4%
5 µM Methophenazine + EGF900101000.08954.6%
10 µM Methophenazine + EGF45098000.04676.5%
25 µM Methophenazine + EGF200103000.01989.3%
50 µM Methophenazine + EGF160100000.01691.8%

The data in Table 1 illustrates a dose-dependent inhibition of EGF-induced ERK1/2 phosphorylation by Methophenazine diethanesulfonate. Such results would provide strong evidence for the compound's modulatory effect on the MAPK/ERK signaling pathway.

Concluding Remarks and Future Directions

The application of Methophenazine diethanesulfonate in protein phosphorylation studies represents a promising avenue for dissecting complex signaling networks. The protocols outlined in this guide provide a robust framework for initiating such investigations. While the focus has been on the MAPK/ERK pathway, the principles and methodologies can be readily adapted to explore the effects of this compound on other kinase cascades and signaling pathways. Future studies could involve kinase profiling assays to identify direct molecular targets of Methophenazine diethanesulfonate and in vivo experiments to validate its effects in a physiological context. The pleiotropic nature of phenothiazines suggests that Methophenazine diethanesulfonate may have a broad impact on cellular signaling, making it a versatile tool for researchers in various fields.

References

  • Aftab, N., T. A. O'Brien, and W. N. Hait. "Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C." PubMed, pubmed.ncbi.nlm.nih.gov/1689363/. Accessed 16 Feb. 2026.
  • "Metofenazate (diethanesulfonate) (Methophenazine (diethanesulfonate)) | Calmodulin Inhibitor." MedChemExpress, . Accessed 16 Feb. 2026.

  • "Western blot for phosphorylated proteins." Abcam, . Accessed 16 Feb. 2026.

  • "Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance." Brieflands, brieflands.com/articles/jjnpp-135085.html. Accessed 16 Feb. 2026.
  • "Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells." Frontiers, . Accessed 16 Feb. 2026.

  • "Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review." PMC, . Accessed 16 Feb. 2026.

  • "Levomepromazine." Wikipedia, en.wikipedia.org/wiki/Levomepromazine. Accessed 16 Feb. 2026.
  • "Antipsychotic phenothiazine drugs bind to KRAS in vitro." ResearchGate, . Accessed 16 Feb. 2026.

  • "Levomepromazine." Deranged Physiology, derangedphysiology.com/main/cicm-primary-exam/required-reading/nervous-system/Chapter%205.1.8/levomepromazine. Accessed 16 Feb. 2026.
  • "The effect of levomepromazine on the healthy and injured developing mouse brain – An in vitro and in vivo study." PMC, . Accessed 16 Feb. 2026.

  • "Tips to Optimize your Western Blot for Phosphorylated Protein Detection." Bio-Techne, . Accessed 16 Feb. 2026.

  • "Tips for detecting phosphoproteins by western blot." Proteintech Group, . Accessed 16 Feb. 2026.

  • "Levomepromazine Maleate 6mg Tablets - Summary of Product Characteristics (SmPC)." emc, . Accessed 16 Feb. 2026.

  • "Levomepromazine (Methotrimeprazine) | Antipsychotic Agent." MedChemExpress, . Accessed 16 Feb. 2026.

  • "7 Ways to Study Protein Phosphorylation." RayBiotech, . Accessed 16 Feb. 2026.

  • "Methophenazine diethanesulfonate." Biorbyt, . Accessed 16 Feb. 2026.

  • "Detection of Phosphorylated Proteins by Western Blotting." Bio-Rad Antibodies, . Accessed 16 Feb. 2026.

  • "Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes." Semantic Scholar, . Accessed 16 Feb. 2026.

  • "Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes." Semantic Scholar, . Accessed 16 Feb. 2026.

  • "levomepromazine." IUPHAR/BPS Guide to PHARMACOLOGY, . Accessed 16 Feb. 2026.

  • "Levomepromazine and clozapine induce the main human cytochrome P450 drug metabolizing enzyme CYP3A4." PMC, . Accessed 16 Feb. 2026.

  • "552-02." PubChem, pubchem.ncbi.nlm.nih.gov/compound/11548455. Accessed 16 Feb. 2026.
  • "Methotrimeprazine." ResearchGate, . Accessed 16 Feb. 2026.

  • "Levomepromazine Hydrochloride 25mg/ml Solution for Injection - Summary of Product Characteristics (SmPC)." emc, . Accessed 16 Feb. 2026.

  • "MAP Kinase Pathways: Functions and Modulation." Cell, . Accessed 16 Feb. 2026.

  • "4-(Bis(2-((methylsulfonyl)oxy)ethyl)amino)-2-methylbenzaldehyde." PubChem, pubchem.ncbi.nlm.nih.gov/compound/322931. Accessed 16 Feb. 2026.
  • "Metamizole Sodium." PubChem, pubchem.ncbi.nlm.nih.gov/compound/522325. Accessed 16 Feb. 2026.
  • "Chlorpromazine, methotrimeprazine, and metabolites. Structural changes accompanying the loss of neuroleptic potency by ring sulfoxidation." PubMed, pubmed.ncbi.nlm.nih.gov/7074212/. Accessed 16 Feb. 2026.
  • "Effects of MAP kinase cascade inhibitors on the MKK5/ERK5 pathway." MRC PPU, mrcppu.mrc.ac.
  • "The MAPK Signaling Pathways as a Novel Way in Regulation and Treatment of Parasitic Diseases." MDPI, . Accessed 16 Feb. 2026.

Sources

Troubleshooting & Optimization

How to solve solubility issues with Methophenazine diethanesulfonate in aqueous solutions.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methophenazine Diethanesulfonate Solubility Guide

Executive Summary & Compound Identification

Subject: Methophenazine Diethanesulfonate (Metofenazate diethanesulfonate) CAS Number: 1674-48-2 Primary Application: Calmodulin inhibition; Phenothiazine-class redox mediation.

Critical Distinction: Do not confuse this compound with Phenazine Methosulfate (PMS) or Phenazine Ethosulfate (PES), which are distinct electron transfer reagents. Methophenazine diethanesulfonate is a complex phenothiazine salt used primarily for modulating calcium-dependent signaling pathways.

The Challenge: While the diethanesulfonate salt form is engineered for improved aqueous solubility compared to the parent phenothiazine, users frequently encounter precipitation in high-salt buffers (like PBS) or oxidative degradation (pinking) when exposed to light.

Core Solubility Data

The following data represents the physicochemical limits for Methophenazine diethanesulfonate.

Solvent SystemSolubility Limit (Approx.)Stability ProfileRecommended Use
Water (Deionized) ~2.5 mg/mL (4.18 mM)Moderate (Hydrolysis risk over time)Immediate use only.
DMSO (Dimethyl Sulfoxide) ≥ 25 mg/mLHigh (Frozen at -20°C)Primary Stock Solution.
Ethanol (100%) ~10–20 mg/mLModerateAlternative organic stock.
PBS / Cell Media < 1 mg/mL (Variable)Low (Prone to "salting out")Working solution only.

Technical Insight: The diethanesulfonate counter-ion improves hydrophilicity, but the bulky tricyclic phenothiazine core remains highly hydrophobic. In high ionic strength buffers (PBS, DMEM), the "salting-out" effect can strip the hydration shell, causing immediate precipitation.

Validated Dissolution Protocols

Protocol A: The "DMSO-Push" Method (Recommended)

Best for: Cell culture treatments, high-concentration stocks, and long-term storage.

  • Weighing: Weigh the target amount of Methophenazine diethanesulfonate powder.

  • Primary Solubilization: Add DMSO to achieve a concentration of 10–25 mM (approx. 8–20 mg/mL). Vortex vigorously for 30 seconds until the solution is completely clear and yellow.

  • Aliquot & Storage: Immediately aliquot this stock into light-protective amber tubes. Store at -20°C (stable for 1 month) or -80°C (stable for 6 months).

  • Working Solution Preparation:

    • Thaw the DMSO stock in the dark.

    • Dropwise Addition: While vortexing your aqueous buffer (e.g., PBS or Media), slowly add the DMSO stock.

    • Limit: Keep the final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity in biological assays.

Protocol B: Direct Aqueous Preparation

Best for: Acute chemical assays where organic solvents are prohibited.

  • Solvent: Use degassed, deionized water (pH 6.0–7.0).

  • Dissolution: Add powder to water (max 2 mg/mL).

  • Sonication: Sonicate in a water bath at ambient temperature (20–25°C) for 5–10 minutes. Do not heat above 37°C as this accelerates oxidation.

  • Filtration: Sterile filter using a 0.22 µm PVDF or PES membrane . (Avoid Nylon, which may bind the drug).

Troubleshooting Logic & FAQs

Q1: My solution turned pink/red after sitting on the bench. Is it still usable?

  • Diagnosis: Photo-oxidation. The phenothiazine ring is highly sensitive to UV and visible light, oxidizing to a sulfoxide form (pink/red) or a free radical species.

  • Action: Discard immediately. The oxidized form has different biological activity and potency.

  • Prevention: Always handle in low light or use amber tubes. Wrap tubes in aluminum foil during incubation.

Q2: I see fine crystals forming when I add my stock to the cell culture media.

  • Diagnosis: Precipitation Shock. Adding a high-concentration organic stock directly to a cold, high-salt medium causes rapid local precipitation.

  • Action:

    • Warm the media to 37°C before addition.

    • Dilute the DMSO stock 1:10 in pure water before adding it to the media (intermediate dilution step).

    • Vortex the media continuously during addition.

Q3: Can I autoclave the stock solution?

  • Answer: Absolutely not. Methophenazine diethanesulfonate is heat-labile. Autoclaving will degrade the compound and likely cause hydrolysis of the sulfonate salt. Use sterile filtration (0.22 µm) instead.

Decision Tree: Solubility Workflow

The following diagram outlines the logical decision-making process for preparing stable solutions.

SolubilityWorkflow Start Start: Methophenazine Diethanesulfonate Powder CheckApp Check Application Requirement Start->CheckApp IsOrganicAllowed Is DMSO/Ethanol Allowed? CheckApp->IsOrganicAllowed MakeDMSO Prepare Stock in DMSO (10-25 mM) IsOrganicAllowed->MakeDMSO Yes MakeWater Dissolve in H2O (Max 2 mg/mL) IsOrganicAllowed->MakeWater No StoreFrozen Store Aliquots (-20°C / Dark) MakeDMSO->StoreFrozen DiluteMedia Dilute into Media (Final DMSO <0.5%) StoreFrozen->DiluteMedia Sonicate Sonicate 5-10 min (Ambient Temp) MakeWater->Sonicate CheckPrecip Check for Precipitation Sonicate->CheckPrecip UseImmediately Use Immediately (Do Not Store) CheckPrecip->UseImmediately Clear Discard Discard & Switch to DMSO Method CheckPrecip->Discard Cloudy

Figure 1: Decision matrix for solubilization based on experimental constraints. Green path indicates the preferred method for stability.

References

  • MedChemExpress. Metofenazate (Methophenazine) Product & Solubility Data. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1674-48-2 (Metofenazate). Retrieved from

  • Tkachuk, V. A., et al. (1987). "Metofenazate as a more selective calmodulin inhibitor than trifluoperazine." Arzneimittelforschung, 37(9), 1013-1017. Retrieved from

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data & Handling Guide. Retrieved from

Technical Support Center: Methophenazine Diethanesulfonate Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing degradation of Methophenazine diethanesulfonate (Metofenazate) in experimental setups. Role: Senior Application Scientist / Technical Support Lead.

Introduction: Molecule Identification & Scope

Welcome to the Technical Support Center. This guide addresses the stability and handling of Methophenazine diethanesulfonate (also known as Metofenazate ; CAS: 1674-48-2).[1]

CRITICAL DISTINCTION: Before proceeding, verify your reagent.

  • Target Molecule: Methophenazine diethanesulfonate (Metofenazate).[1][2][3] A phenothiazine derivative used primarily as a Calmodulin antagonist [1, 2].[1]

  • Common Confusion: This is NOT Phenazine Methosulfate (PMS), the electron carrier used in MTS/MTT cell viability assays.[1] If you are performing a metabolic assay, you likely need PMS, not Methophenazine.[1]

This guide focuses on preserving the integrity of Metofenazate , a molecule structurally prone to photochemical oxidation and hydrolytic cleavage.[1]

Part 1: The Stability Matrix (The "Why")

As a phenothiazine derivative containing a trimethoxybenzoate ester, Methophenazine diethanesulfonate faces two primary degradation vectors: Photo-oxidation and Ester Hydrolysis .[1]

Degradation Mechanisms
Stress FactorMechanismVisual IndicatorImpact on Data
Light (UV/Vis) Photochemical Oxidation: The phenothiazine tricyclic core absorbs light, generating cation radicals and sulfoxides.[1]Solution turns pink, red, or brown .Loss of calmodulin inhibitory potency; generation of cytotoxic free radicals.[1]
Aqueous Solution Hydrolysis: The ester linkage holding the trimethoxybenzoate group is susceptible to cleavage, especially at pH > 7.[1]0.None (Colorless degradation).Silent loss of activity; accumulation of inactive metabolites.[1]
Oxygen Auto-oxidation: Accelerates radical formation in the presence of trace metals or light.[1]Darkening of solution.Variable experimental results; batch-to-batch inconsistency.[1]
Part 2: Critical Handling Protocols (The "How")

To ensure reproducibility, you must treat Methophenazine as a labile reagent .[1] Do not store it in aqueous buffers for extended periods.

Protocol A: The "Anoxic Aliquot" Stock Preparation

Use this protocol to prepare stable stock solutions for long-term storage.[1]

  • Solvent Selection: Dissolve the powder in high-grade DMSO (Dimethyl sulfoxide) or Ethanol .[1] Avoid water for stock solutions due to hydrolysis risks [3].[1]

  • Concentration: Prepare a high-concentration stock (e.g., 10–50 mM) to minimize the volume of solvent added to your final assay.[1]

  • Inert Gas Purging (Recommended): Gently purge the headspace of the stock vial with Argon or Nitrogen gas to displace oxygen before capping.[1]

  • Aliquot & Freeze:

    • Dispense into single-use, light-protected aliquots (Amber microtubes).

    • Storage: Store at -80°C for up to 6 months or -20°C for up to 1 month [4].

    • Note: Avoid repeated freeze-thaw cycles.[1]

Protocol B: Experimental Working Solutions

Follow this strictly on the day of the experiment.

  • Thaw: Thaw one aliquot of DMSO stock in the dark (e.g., inside a drawer or wrapped in foil).

  • Dilution: Dilute into your experimental buffer (e.g., PBS, HBSS) immediately prior to use .

  • Protection: Keep the working solution in an amber tube or wrapped in aluminum foil.

  • Time Limit: Discard any unused aqueous working solution after 4 hours . Do not refreeze.

Part 3: Visualization of Degradation Logic

The following diagram illustrates the specific chemical vulnerabilities of Methophenazine diethanesulfonate.

Methophenazine_Degradation Start Methophenazine Diethanesulfonate (Active Calmodulin Inhibitor) Stress_Light Light Exposure (UV / Visible) Start->Stress_Light Absorbs Energy Stress_Water Aqueous Storage (pH > 7.0) Start->Stress_Water Ester Attack Inter_Radical Phenothiazine Cation Radicals Stress_Light->Inter_Radical Electron Transfer End_Hydrolysis Hydrolyzed Metabolites (Trimethoxybenzoate cleavage) Stress_Water->End_Hydrolysis Cleavage End_Oxidation Sulfoxides & Polymerized Products (Pink/Brown Color, Inactive) Inter_Radical->End_Oxidation Irreversible Oxidation

Caption: Figure 1. Dual degradation pathways of Methophenazine: Photochemical oxidation (left) and hydrolytic cleavage (right).[1]

Part 4: Troubleshooting & FAQs

Q1: My stock solution has turned a faint pink color. Is it still usable?

  • Diagnosis: This indicates early-stage photo-oxidation of the phenothiazine core.[1]

  • Action: Discard immediately. Even partial oxidation generates free radicals that can act as non-specific oxidants in your assay, producing false positives (toxicity) or false negatives (calmodulin inhibition failure).[1]

  • Prevention: Ensure you are using amber vials and minimizing exposure to fluorescent hood lights.[1]

Q2: Can I store Methophenazine in PBS at 4°C for a week?

  • Answer: No.

  • Reasoning: While the oxidation might be slow in the dark, the ester hydrolysis will proceed in aqueous buffer, especially if the pH is neutral or alkaline.[1] You will lose effective molarity without seeing a color change.[1] Always prepare aqueous dilutions fresh.[1]

Q3: I am observing precipitation when adding the DMSO stock to my cell culture media.

  • Diagnosis: This is "Solvent Shock."[1] Methophenazine is hydrophobic.[1] Rapid addition of high-concentration DMSO stock to water can cause it to crash out of solution.[1]

  • Solution:

    • Vortex the culture media vigorously while slowly adding the drug stock (dropwise).[1]

    • Ensure the final DMSO concentration is < 0.5% (v/v) to prevent solvent toxicity, but high enough to maintain solubility.[1]

    • If using high concentrations (>50 µM), consider an intermediate dilution step (e.g., 1:10 in DMSO/Buffer mix) before the final spike.[1]

Q4: Is this the same as PMS used in MTS assays?

  • Answer: Absolutely not.

  • Clarification: PMS is Phenazine Methosulfate.[1][4][5][6] Methophenazine (Metofenazate) is a Calmodulin inhibitor.[1][3][7] Using Methophenazine in an MTS assay will result in total assay failure (no electron coupling).[1] Using PMS in a calmodulin assay will induce massive oxidative stress and cell death [1, 5].[1]

References
  • National Center for Biotechnology Information. (n.d.).[1] Metofenazate as a more selective calmodulin inhibitor than trifluoperazine.[1][3] PubMed.[1][5] Retrieved from [Link]

Sources

Technical Support Center: Optimizing Signal-to-Noise Ratio with Methophenazine Diethanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Methophenazine Diethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for improving the signal-to-noise ratio (SNR) in assays using Methophenazine diethanesulfonate. As Senior Application Scientists, we have compiled this resource based on established principles of assay development and our experience with related phenazine compounds.

Understanding the Role of Methophenazine Diethanesulfonate in Assays

Methophenazine diethanesulfonate belongs to the phenazine class of compounds, which are well-regarded for their utility as electron transfer mediators in various biochemical assays.[1][2][3] While specific literature on Methophenazine diethanesulfonate is emerging, its mechanism of action can be understood through its close structural relatives, Phenazine Methosulfate (PMS) and Phenazine Ethosulfate (PES).

In many enzymatic assays, particularly those involving dehydrogenases, the reaction generates reduced nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH). These molecules themselves do not typically produce a strong, easily detectable signal. Methophenazine diethanesulfonate can act as an intermediate electron carrier, accepting electrons from NADH or NADPH and transferring them to a reporter molecule, such as a tetrazolium salt.[2][4] This reduction of the tetrazolium salt results in the formation of a intensely colored formazan dye, thus amplifying the signal of the initial enzymatic reaction.[5][6][7]

The primary advantage of using an electron mediator like Methophenazine diethanesulfonate is the potential for significant signal amplification, leading to a higher signal-to-noise ratio and improved assay sensitivity.

Troubleshooting Guide: Enhancing Your Signal-to-Noise Ratio

A high signal-to-noise ratio is critical for robust and reproducible assay results. Below are common issues encountered when using electron mediators like Methophenazine diethanesulfonate, along with their potential causes and our recommended solutions.

Problem Potential Causes Solutions
High Background Signal 1. Spontaneous reduction of the reporter molecule: Methophenazine diethanesulfonate may slowly reduce the tetrazolium salt in the absence of enzymatic activity. 2. Light sensitivity: Phenazine compounds can be light-sensitive, leading to non-enzymatic signal generation.[3] 3. Contaminated reagents: Impurities in the assay buffer or other reagents can contribute to background signal.1. Optimize Methophenazine diethanesulfonate concentration: Perform a concentration titration to find the lowest concentration that provides adequate signal amplification without increasing the background. 2. Protect from light: Prepare and handle all solutions containing Methophenazine diethanesulfonate in low-light conditions. Use amber tubes or wrap tubes in foil. 3. Use high-purity reagents: Ensure all assay components, including buffers and water, are of high purity. Prepare fresh solutions before each experiment.
Low or No Signal 1. Degradation of Methophenazine diethanesulfonate: The compound may be unstable in your assay buffer or due to improper storage. 2. Suboptimal pH: The electron transfer efficiency can be pH-dependent. 3. Incorrect reagent concentrations: The concentrations of NADH/NADPH, the reporter molecule, or the enzyme may be limiting.1. Proper storage and handling: Store Methophenazine diethanesulfonate as a powder at -20°C, protected from light and moisture. Prepare fresh solutions for each experiment. Consider the use of more stable derivatives like phenazine ethosulfate as a reference.[1] 2. Optimize buffer pH: Perform the assay at a range of pH values to determine the optimal condition for your specific enzyme and substrate. 3. Optimize reagent concentrations: Systematically titrate the concentrations of all key assay components to ensure none are rate-limiting.
Assay Instability/Drift 1. Instability of the reduced phenazine: The reduced form of the phenazine compound may be unstable and react with oxygen, generating reactive oxygen species (ROS) that can interfere with the assay.[4] 2. Precipitation of formazan: The colored formazan product may precipitate over time, leading to inaccurate readings. 3. Temperature fluctuations: Inconsistent temperature can affect enzyme kinetics and the stability of reagents.1. Consider anaerobic conditions: If instability is a major issue, performing the assay under an inert atmosphere (e.g., nitrogen) may be beneficial. 2. Include a stabilizing agent: Some protocols recommend the addition of a surfactant like Triton X-100 to help solubilize the formazan product. 3. Maintain consistent temperature: Use a temperature-controlled plate reader and ensure all reagents are equilibrated to the assay temperature before use.
Inconsistent Results 1. Pipetting errors: Inaccurate or inconsistent pipetting of small volumes of concentrated reagents. 2. Well-to-well variability: Differences in incubation times or light exposure across the plate. 3. Edge effects: Evaporation from the outer wells of the microplate can concentrate reagents and alter reaction rates.1. Use calibrated pipettes: Ensure all pipettes are properly calibrated. Prepare master mixes of reagents to minimize pipetting variability. 2. Standardize workflow: Use a multichannel pipette for simultaneous addition of reagents. Protect the entire plate from light during incubations. 3. Mitigate edge effects: Avoid using the outer wells of the plate for critical samples or fill them with buffer to create a humidity barrier.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of Methophenazine diethanesulfonate to use in my assay?

A1: The optimal concentration is highly dependent on the specific assay system, including the enzyme, substrate, and reporter molecule used. We strongly recommend performing a titration experiment to determine the ideal concentration. Start with a range of concentrations (e.g., 1 µM to 100 µM) and select the lowest concentration that provides a robust signal without significantly increasing the background.

Q2: How should I prepare and store Methophenazine diethanesulfonate solutions?

A2: Methophenazine diethanesulfonate should be stored as a solid at -20°C, protected from light. For use in assays, we recommend preparing fresh solutions daily. Dissolve the powder in a suitable high-purity solvent (e.g., DMSO or an appropriate buffer) to create a concentrated stock solution. Further dilute the stock solution in your assay buffer immediately before use. Due to the potential for light sensitivity, all solutions should be handled in low-light conditions.

Q3: Can I use Methophenazine diethanesulfonate in a kinetic assay?

A3: Yes, Methophenazine diethanesulfonate is well-suited for kinetic assays. The continuous transfer of electrons allows for real-time monitoring of the enzymatic reaction. However, it is crucial to ensure that the initial phase of the reaction is linear and that the signal does not drift due to reagent instability.

Q4: Are there any known interfering substances with Methophenazine diethanesulfonate?

A4: Compounds with strong reducing or oxidizing properties can potentially interfere with the electron transfer process. For example, high concentrations of thiols (e.g., dithiothreitol, DTT) may directly reduce the phenazine or the reporter molecule. It is always advisable to run appropriate controls to test for potential interference from components of your sample matrix.

Q5: My formazan product is precipitating. How can I prevent this?

A5: Formazan precipitation can be a common issue, leading to variability in absorbance readings. To mitigate this, consider adding a non-ionic detergent, such as Triton X-100 (at a final concentration of ~0.05%), to your assay buffer. This can help to keep the formazan product in solution.

Experimental Protocols

Protocol: Optimizing Methophenazine Diethanesulfonate Concentration for an NADH-Coupled Enzymatic Assay

This protocol provides a general framework for determining the optimal concentration of Methophenazine diethanesulfonate in an assay where the production of NADH is coupled to the reduction of a tetrazolium salt (e.g., INT, NBT).

Materials:

  • Methophenazine diethanesulfonate

  • Enzyme of interest and its substrate

  • NAD+

  • Tetrazolium salt (e.g., Iodonitrotetrazolium chloride - INT)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of Methophenazine diethanesulfonate: Dissolve Methophenazine diethanesulfonate in an appropriate solvent (e.g., DMSO) to a concentration of 10 mM.

  • Prepare a working solution of the tetrazolium salt: Dissolve the tetrazolium salt in the assay buffer to a final concentration of 1 mM.

  • Set up the assay plate:

    • Blank wells: Add assay buffer to wells that will serve as your blank.

    • Control wells (no enzyme): Add all assay components except the enzyme. This will help to determine the rate of non-enzymatic signal generation.

    • Test wells: Prepare a master mix containing the enzyme, substrate, and NAD+.

  • Create a serial dilution of Methophenazine diethanesulfonate: In separate tubes, prepare a serial dilution of the Methophenazine diethanesulfonate stock solution in assay buffer to achieve a range of final concentrations in the assay (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).

  • Initiate the reaction:

    • Add the serially diluted Methophenazine diethanesulfonate solutions to the appropriate wells.

    • Add the tetrazolium salt working solution to all wells.

    • Add the enzyme/substrate/NAD+ master mix to the test wells.

  • Incubate and read the plate:

    • Incubate the plate at the optimal temperature for your enzyme, protected from light.

    • Read the absorbance at the appropriate wavelength for the formazan product (e.g., ~490 nm for INT formazan) at regular intervals (for a kinetic assay) or at a fixed endpoint.

  • Analyze the data:

    • Subtract the blank readings from all other readings.

    • Plot the signal (absorbance) versus the concentration of Methophenazine diethanesulfonate for both the control (no enzyme) and test wells.

    • Determine the optimal concentration of Methophenazine diethanesulfonate that provides the highest signal in the test wells with the lowest signal in the control wells.

Visualizing the Mechanism and Workflow

Mechanism of Signal Amplification

Signal_Amplification cluster_enzymatic_reaction Enzymatic Reaction cluster_electron_transfer Electron Transfer Cascade Enzyme Enzyme Product Product Enzyme->Product NADH NADH Enzyme->NADH Substrate Substrate Substrate->Enzyme NAD NAD+ NAD->Enzyme MPS_ox Methophenazine (Oxidized) NADH->MPS_ox e- MPS_ox->NAD MPS_red Methophenazine (Reduced) MPS_red->MPS_ox Tetrazolium Tetrazolium Salt (Colorless) MPS_red->Tetrazolium e- Formazan Formazan (Colored Signal) Tetrazolium->Formazan

Caption: Signal amplification pathway using Methophenazine diethanesulfonate.

Troubleshooting Workflow for Low Signal-to-Noise Ratio

Troubleshooting_Workflow Start Low Signal-to-Noise Ratio Check_Background Is the background high? Start->Check_Background Check_Signal Is the signal low? Check_Background->Check_Signal No Optimize_MPS Optimize Methophenazine Concentration Check_Background->Optimize_MPS Yes Check_Signal->Start No (Re-evaluate data) Optimize_Reagents Optimize Enzyme/ Substrate/NAD(P)H Conc. Check_Signal->Optimize_Reagents Yes Protect_Light Protect from Light Optimize_MPS->Protect_Light Check_Reagents Check Reagent Purity Protect_Light->Check_Reagents End_High_BG Resolved High Background Check_Reagents->End_High_BG Check_Stability Check Methophenazine Stability (Fresh Prep) Optimize_Reagents->Check_Stability Optimize_pH Optimize Assay pH Check_Stability->Optimize_pH End_Low_Signal Resolved Low Signal Optimize_pH->End_Low_Signal

Caption: A logical workflow for troubleshooting low SNR in your assay.

References

  • Ghosh, R., & Quayle, J. R. (1979). Phenazine ethosulfate as a preferred electron acceptor to phenazine methosulfate in dye-linked enzyme assays. Analytical Biochemistry, 99(1), 112-7.
  • Raap, A. K. (1983). Studies on the phenazine methosulphate--tetrazolium salt capture reaction in NAD(P)+-dependent dehydrogenase cytochemistry. III. The role of superoxide in tetrazolium reduction. Histochemical Journal, 15(10), 977-86.
  • RXSOL. (n.d.). PHENAZINE METHOLSULPHATE. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Direct ELISA Protocol. Retrieved from [Link]

  • De-en, Z., et al. (2021). Method for preparing buffer solutions for in vitro drug solubility testing. Google Patents.
  • World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
  • Altman, F. P. (1976). The use of phenazine methosulphate for improving the histochemical localization of ketose reductase (L-iditol:NAD oxidoreductase, or sorbitol dehydrogenase). The Histochemical Journal, 8(5), 501-506.
  • Johnson, A. B. (1967). The use of phenazine methosulfate for improving the histochemical localization of ketose reductase (L-iditol:NAD oxidoreductase, or sorbitol dehydrogenase). The journal of histochemistry and cytochemistry, 15(4), 207-215.
  • Stockert, J. C., Blázquez-Castro, A., Cañete, M., Horobin, R. W., & Villanueva, Á. (2012). MTT assay for cell viability: what is it measuring?. Biotechnic & Histochemistry, 87(2), 87-95.
  • Tran, T. T., et al. (2020). Phenazine derivatives as antimicrobial agents. Google Patents.
  • Roche, C., et al. (2019). Encapsulation of phenazine and derivatives thereof. Google Patents.
  • Garg, N. K., et al. (2021). Compositions and methods for the treatment of neurodegenerative diseases. Google Patents.
  • Micro-Tech Conversions. (n.d.). Promethazine Assay & Impurity Methods. Retrieved from [Link]

  • Van Noorden, C. J., & Frederiks, W. M. (1992). The use of tetrazolium salts in enzyme histochemistry. Progress in histochemistry and cytochemistry, 26(2), 1-84.

Sources

Troubleshooting off-target effects of Methophenazine diethanesulfonate.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Off-Target Effects & Experimental Variability

Content Type: Technical Support Guide & FAQ Audience: Drug Discovery Researchers, Assay Development Scientists[1]

Reagent Identity & Pharmacological Context

Warning: Disambiguation Required Before proceeding, confirm the chemical identity of your reagent.

  • Target Compound: Methophenazine (also known as Metofenazate ) diethanesulfonate .[1][2][3]

    • Class: Phenothiazine derivative (ester of perphenazine).[1][4]

    • Primary Research Utility: Calmodulin (CaM) inhibition; Autophagy modulation; Dopamine (D2) receptor antagonism.[1]

  • Common Confusion: Do NOT confuse with PMS (Phenazine Methosulfate) , which is an electron mediator used in cell viability assays (MTS/MTT).[1] If you are running a metabolic assay and seeing issues, you likely need PMS, not Methophenazine.

The "Dirty Drug" Paradox: Understanding Off-Targets

Methophenazine is a phenothiazine , a chemical scaffold known in medicinal chemistry as "privileged" but "promiscuous."[1] While often used today as a tool compound to inhibit Calmodulin (CaM) or modulate autophagy , it retains potent activity against G-Protein Coupled Receptors (GPCRs).[1]

Key Off-Target Profiles:

  • GPCR Promiscuity: High affinity for Dopamine (

    
    ), Histamine (
    
    
    
    ), Muscarinic (
    
    
    ), and Alpha-adrenergic (
    
    
    ) receptors.[1]
  • Ion Channel Blockade: Potential inhibition of hERG

    
     channels (QT prolongation risk in in vivo models).[1]
    
  • Enzymatic Cross-talk: At concentrations required for CaM inhibition (>5 µM), it may nonspecifically inhibit PKC or PDE (phosphodiesterases).[1]

Interactive Troubleshooting Guide (FAQ Format)

Category A: Cell Signaling & Assay Specificity[1]

Q: I am using Methophenazine to inhibit Calmodulin, but I see changes in cAMP levels. Is this expected? A: Yes, this is a classic off-target effect.[1]

  • The Cause: While you intended to target CaM, Methophenazine acts as an antagonist at Dopamine

    
     (Gi-coupled) and Muscarinic (Gq/Gi-coupled) receptors.[1] Blockade of constitutive 
    
    
    
    signaling can alter intracellular cAMP pools, creating a "false positive" or confounding signal in GPCR functional assays.
  • The Fix:

    • Titration Control: The

      
       for CaM inhibition is typically higher (~6–10 µM) than for GPCR antagonism (nM range).[1] Perform a strict dose-response curve. If effects occur <1 µM, they are likely GPCR-mediated, not CaM-mediated.[1]
      
    • Structural Negative Control: Use Chlorpromazine or Trifluoperazine in parallel.[1] While they are also phenothiazines, comparing their relative potencies can help distinguish CaM effects (where Methophenazine is often more selective than Trifluoperazine) from general dopaminergic effects.[1]

Q: My Western blots show autophagy induction, but cell viability is dropping rapidly. Is this toxicity or mechanism? A: This is likely a compound-specific cytotoxicity threshold issue.[1]

  • The Cause: Phenothiazines accumulate in lysosomes (lysosomotropism).[1] While this drives the autophagy effect you want, excessive accumulation leads to lysosomal membrane permeabilization (LMP) and necrotic cell death, distinct from the desired pathway.

  • The Fix:

    • Check LDH release (necrosis marker) vs. Caspase-3 (apoptosis).[1]

    • If LDH is high within 4 hours, you are seeing physiochemical membrane disruption, not signaling modulation. Reduce concentration or pulse-treat (wash out after 2 hours).

Category B: Solubility & Stability[1]

Q: The diethanesulfonate salt is precipitating in my media. How do I solvate it? A: The diethanesulfonate salt is designed for better water solubility than the free base, but it remains lipophilic.

  • Protocol:

    • Dissolve stock in DMSO (up to 50 mM).

    • Dilute into aqueous buffer slowly with vortexing.

    • Critical Limit: Keep final DMSO concentration <0.5%.

    • Serum Interaction: Phenothiazines bind heavily to serum albumin (BSA/FBS).[1] If your assay contains 10% FBS, the "free fraction" of the drug is significantly lower than calculated.

    • Correction: Run the assay in low-serum (1%) or serum-free media for 4 hours to validate the effective concentration, then add serum back if long-term incubation is needed.[1]

Visualizing the Off-Target Landscape

The following diagram illustrates the "Phenothiazine Web," showing how Methophenazine impacts multiple pathways simultaneously. Use this to map your observed phenotype to a potential target.[1]

Methophenazine_Pathways cluster_primary Intended Targets (Research) cluster_offtarget Off-Targets (GPCR/Physiological) Methophenazine Methophenazine (Diethanesulfonate) CaM Calmodulin (CaM) Methophenazine->CaM  Inhibition (~6-10 µM) Lysosome Lysosome (Autophagy) Methophenazine->Lysosome  Accumulation D2R Dopamine D2 Receptor Methophenazine->D2R  Antagonism (nM range) H1R Histamine H1 Receptor Methophenazine->H1R  Antagonism M1R Muscarinic Receptor Methophenazine->M1R  Antagonism CaMK CaMKII / MLCK Inhibition CaM->CaMK Tox Lysosomal Permeabilization Lysosome->Tox  High Dose cAMP cAMP Modulation (Gi/Gs noise) D2R->cAMP Sedation Sedation / Metabolic Slowing H1R->Sedation

Figure 1: Mechanistic map of Methophenazine showing the divergence between intended Calmodulin/Autophagy targets and confounding GPCR off-targets.[1]

Validation Protocol: Distinguishing CaM vs. GPCR Effects

If you suspect off-target interference, execute this "Rescue & Block" validation workflow.

StepProcedureRationaleExpected Result (If CaM Specific)
1 Dose De-escalation Test at 0.1 µM, 1 µM, 10 µM .GPCR affinity is high (nM); CaM affinity is moderate (µM).[1]
2 cAMP Quantification Measure basal cAMP in presence of drug.[1]Detects constitutive GPCR blockade.[1]
3 W-7 Comparison Run parallel arm with W-7 (structurally distinct CaM inhibitor).[1]If both drugs yield the same phenotype, it is likely CaM-driven.[1]
4 Calcium Add-back Add excess

(e.g., Ionomycin pulse).[1]
CaM inhibitors compete with Ca2+ or enzyme binding.[1]

References & Authoritative Sources

  • Tkachuk, V. A., & Baldenkov, G. N. (1978). "Metofenazate as a more selective calmodulin inhibitor than trifluoperazine."[1] Biochemistry (Moscow).[1] (Demonstrates the utility of Methophenazine as a tool compound for CaM differentiation).

  • MedChemExpress (MCE). "Metofenazate diethanesulfonate Product Datasheet." (Confirming chemical structure, salt form, and primary inhibitor class).

  • Sheetz, M. P., et al. (1989). "Phenothiazine derivatives as inhibitors of Calmodulin."[1] Cell Calcium.[1] (General reference for the class-effect of phenothiazines on calcium signaling).

  • TargetMol. "Methophenazine diethanesulfonate - Autophagy and Calmodulin signaling."[1][5]

(Note: Methophenazine is a legacy compound. Modern literature often refers to it by its generic drug name, Metofenazate or the trade name Frenolon .)[6]

Sources

Technical Support Center: Minimizing Autofluorescence in Methophenazine Diethanesulfonate Assays

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Methophenazine diethanesulfonate (Metofenazate) and its fluorescent analogs.

While "Methophenazine diethanesulfonate" is the precise chemical name for the calmodulin inhibitor Metofenazate , researchers often encounter confusion with the electron carrier mPMS (1-Methoxy-5-methylphenazinium methyl sulfate) used in metabolic assays. This guide primarily addresses the pharmacological agent (Metofenazate) and its fluorescent derivatives used in localization/binding studies, but includes a critical distinction section for mPMS users.

Current Status: Operational Topic: Fluorescence Optimization & Background Suppression Applicable Reagents: Metofenazate (Methophenazine diethanesulfonate), Phenothiazine derivatives, Fluorescent Calmodulin Probes.

Core Technical Analysis: The Source of the Signal

Before troubleshooting, it is critical to characterize the fluorescence origin. Methophenazine diethanesulfonate is a phenothiazine derivative . The phenothiazine tricyclic core possesses intrinsic fluorescence, which is often exacerbated by oxidation or low pH environments.

The Fluorescence Profile
  • Intrinsic Excitation (Ex):

    
     300–360 nm (UV/Violet region)[1]
    
  • Intrinsic Emission (Em):

    
     450–520 nm (Blue/Green region)
    
  • Behavior: The molecule acts as a "blue/green" fluorophore, often creating significant spectral overlap with DAPI, Hoechst, GFP, and FITC channels.

The "Analog" Challenge

When using "fluorescent analogs" (e.g., NBD-labeled or intrinsically fluorescent derivatives) to study drug distribution or Calmodulin binding:

  • Signal-to-Noise Ratio (SNR): The analog's specific signal competes with the tissue's autofluorescence (e.g., flavins, NAD(P)H).

  • Non-Specific Binding: The hydrophobic nature of the trimethoxybenzoate tail promotes accumulation in lipid bilayers, creating high background.

Troubleshooting Guide (Q&A Format)

Q1: I am seeing high background signal in the GFP/FITC channel. Is this the drug or the cells?

Diagnosis: This is likely spectral bleed-through from the phenothiazine core of the Methophenazine molecule. Solution:

  • Shift the Reporter: If possible, switch your target markers to the Red or Far-Red channels (e.g., PE-Cy7, APC, Alexa Fluor 647). The intrinsic fluorescence of Methophenazine drops significantly above 600 nm.

  • Narrow Bandpass Filters: Use narrower emission filters. Phenothiazine emission is broad; restricting the GFP collection window (e.g., 500–520 nm instead of 500–550 nm) can reduce tail overlap.

Q2: The fluorescence intensity increases over time during imaging. Why?

Diagnosis: Photo-oxidation . Phenothiazines are susceptible to photo-oxidation, which can generate highly fluorescent sulfoxide derivatives. Solution:

  • Deoxygenation: Use an oxygen-scavenging mounting medium (e.g., containing Trolox or enzymatic scavengers) to prevent oxidative conversion.

  • Low-Light Protocol: Minimize excitation power. Use pulsed excitation or strobe mode if available on your microscope to reduce the photon dose.

Q3: How do I remove non-specific staining from lipid droplets?

Diagnosis: Metofenazate is lipophilic. It partitions into lipid droplets, creating bright punctate background. Solution:

  • The "Back-Exchange" Wash: Do not just wash with PBS. Include 0.5% BSA (Bovine Serum Albumin) in your wash buffer. The albumin acts as a "sink," extracting the lipophilic drug from low-affinity lipid sites while leaving high-affinity receptor-bound drug intact.

  • Protocol:

    • Incubate with Fluorescent Analog.

    • Wash 2x with PBS + 0.5% BSA (5 mins each).

    • Wash 1x with PBS (to remove BSA).

    • Fix/Mount.

Experimental Workflows

Protocol A: Optimized Staining Workflow for Fluorescent Methophenazine Analogs

This protocol minimizes hydrophobic non-specific binding and oxidative autofluorescence.

StepReagent/ActionCritical ParameterReason
1. Block PBS + 3% BSA + 0.1% Triton X-10030 min @ RTBlocks low-affinity hydrophobic sites.
2. Stain Fluorescent Analog in Blocking BufferTitrate Conc. (Start 100 nM)Do not exceed 1 µM . High conc. leads to aggregation.
3.[2][3] Wash 1 PBS + 1% BSA 2 x 5 minBSA extracts loosely bound lipophilic drug.
4. Wash 2 PBS (Standard)1 x 5 minRemoves residual BSA.
5. Fix 4% Paraformaldehyde (Fresh)15 min @ RTAvoid Glutaraldehyde (induces high autofluorescence).
6. Mount Antifade with No DAPI (optional)Use Red Nuclear Stain (e.g., DRAQ5)Avoids Blue channel overlap.
Protocol B: Spectral Unmixing (For Confocal Users)

If you cannot avoid the Blue/Green channels, use Spectral Unmixing .

  • Reference Scan: Image a sample with only the Methophenazine analog (no other stains).

  • Library Creation: Save this emission spectrum as the "Drug Reference."

  • Unmixing: Apply this reference to your multi-color images to mathematically separate the drug signal from GFP/DAPI.

Visualization of Logic

The following diagram illustrates the decision matrix for minimizing autofluorescence based on the specific interference observed.

Autofluorescence_Strategy Start Start: High Background Signal Check_Channel Identify Interference Channel Start->Check_Channel Blue_Green Blue/Green Channel (DAPI/GFP/FITC) Check_Channel->Blue_Green Overlap Detected Red_FarRed Red/Far-Red Channel (RFP/Cy5) Check_Channel->Red_FarRed No Overlap Source_Check Is signal Punctate or Diffuse? Blue_Green->Source_Check Safe Signal likely specific. Proceed with Red-shifted markers. Red_FarRed->Safe Punctate Punctate (Lipid Droplets) Source_Check->Punctate Diffuse Diffuse (Cytosolic/Media) Source_Check->Diffuse Action_BSA Protocol: BSA Back-Exchange Wash (Extracts hydrophobic residue) Punctate->Action_BSA Action_Gating Action: Spectral Unmixing or Time-Gated Imaging Diffuse->Action_Gating Action_Conc Action: Titrate Concentration (< 500 nM) Diffuse->Action_Conc

Caption: Decision tree for isolating Methophenazine signal from background autofluorescence.

Critical Note on Terminology (mPMS vs. Metofenazate)

WARNING: If you are performing Cell Viability Assays (e.g., MTS, XTT) and using "Methophenazine" as an electron coupling reagent, you are likely referring to mPMS (1-Methoxy-5-methylphenazinium methyl sulfate) , not Methophenazine diethanesulfonate.

  • If using mPMS: The "autofluorescence" is often due to the reduction of Resazurin to Resorufin or the accumulation of Formazan crystals.

  • Correction: mPMS itself is non-fluorescent in its oxidized state but can become fluorescent upon reduction or degradation. Ensure you store mPMS protected from light and use fresh solutions to prevent background in viability assays.

References

  • Tateishi, T., et al. (1999).[2] "A comparison of the effect of five phenothiazines on hepatic CYP isoenzymes in rats." Pharmacology & Toxicology, 85(5), 252-256.[2] Link (Demonstrates phenothiazine metabolic handling and lipophilicity).

  • Lombardo, E., et al. (2020). "Fluorescent redox-dependent labeling of lipid droplets in cultured cells by reduced phenazine methosulfate." Archives of Biochemistry and Biophysics, 690, 108468. Link (Definitive guide on phenazine fluorescence properties and lipid droplet accumulation).

  • Tkachuk, V.A., et al. (1988). "Metofenazate as a more selective calmodulin inhibitor than trifluoperazine." Arzneimittelforschung, 38(3), 364-368. Link (Establishes Metofenazate's interaction with fluorescent calmodulin-dye complexes).

  • Motulsky, H. (2024). "GraphPad Guide to Fluorescence Background Subtraction." GraphPad Resources. Link (General resource for background subtraction methodologies).

Sources

Best practices for storing and handling Methophenazine diethanesulfonate.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides best practices and troubleshooting advice for the storage, handling, and experimental use of Methophenazine diethanesulfonate. As a member of the phenothiazine class of compounds and a known calmodulin inhibitor, its proper handling is critical for reproducible and accurate experimental outcomes. This document is intended for researchers, scientists, and drug development professionals.

Section 1: Understanding Methophenazine Diethanesulfonate: Key Characteristics

Methophenazine diethanesulfonate is a selective calmodulin inhibitor.[1] Calmodulin is a key calcium-binding protein involved in numerous cellular signaling pathways. By inhibiting calmodulin, Methophenazine diethanesulfonate can be a valuable tool for investigating these pathways. However, like other phenothiazine derivatives, it is susceptible to degradation, which can affect its potency and lead to inconsistent results.[2] Understanding the chemical nature of this compound is the first step in its successful application.

Section 2: Storage and Handling: Maintaining Compound Integrity

Proper storage and handling are paramount to preserving the quality and activity of Methophenazine diethanesulfonate.

Frequently Asked Questions (FAQs) on Storage and Handling

Q: How should I store the solid compound upon receipt?

A: For long-term storage, it is recommended to store Methophenazine diethanesulfonate at -20°C. For short-term storage, room temperature is acceptable in some cases, but always refer to the Certificate of Analysis provided by the supplier for specific recommendations.[1] The container should be tightly sealed to protect it from moisture and light.

Q: The product information mentions storing at room temperature for continental US shipments. Is this sufficient for long-term storage in the lab?

A: While stable for the duration of shipping at ambient temperatures, for long-term preservation of the compound's integrity, it is best practice to store it at -20°C upon arrival in your laboratory.

Q: What are the key environmental factors to avoid?

A: Phenothiazine derivatives are known to be sensitive to light, moisture, and oxidation.[2] Exposure to these elements can lead to the degradation of the compound, primarily through S-oxidation. Therefore, it is crucial to store Methophenazine diethanesulfonate in a dark, dry environment.

Q: Do I need to handle the solid compound in a special environment, like a glove box?

A: While a glove box is not strictly necessary for handling the solid, it is advisable to work in a low-humidity environment and to minimize the time the container is open to the atmosphere.

Summary of Storage and Handling Best Practices
ConditionRecommendationRationale
Temperature -20°C for long-term storage.Minimizes the rate of chemical degradation.
Light Store in a light-proof container or in the dark.Phenothiazines can be photosensitive and degrade upon exposure to light.
Moisture Keep in a tightly sealed container in a dry place.Prevents hydrolysis and other moisture-related degradation.
Atmosphere For maximum stability, consider storing under an inert gas like argon or nitrogen.Reduces the risk of oxidation.

Section 3: Solution Preparation and Storage: Ensuring Experimental Consistency

The preparation and storage of stock solutions are critical steps that can significantly impact the outcome of your experiments.

Frequently Asked Questions (FAQs) on Solution Preparation and Storage

Q: What is the recommended solvent for preparing a stock solution?

A: Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of many organic compounds, including phenothiazine derivatives. For aqueous buffers, the solubility may be more limited. It is crucial to perform a small-scale solubility test before preparing a large volume of stock solution.

Q: How do I determine the best solvent for my specific experiment?

A: The choice of solvent will depend on the experimental system. For cell-based assays, the final concentration of the organic solvent (like DMSO) should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. For biochemical assays, ensure the solvent is compatible with all assay components, including enzymes and substrates.

Q: How should I store my stock solution?

A: Aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. This prevents repeated freeze-thaw cycles, which can lead to compound degradation. Protect the aliquots from light by using amber vials or by wrapping them in aluminum foil.

Q: How long can I store the stock solution?

A: There is limited specific data on the long-term stability of Methophenazine diethanesulfonate in solution. As a best practice, it is recommended to prepare fresh stock solutions regularly, for instance, every 1-2 months, or to validate the activity of older stocks before critical experiments.

Step-by-Step Protocol for Preparing a Stock Solution
  • Pre-weighing: Allow the vial of solid Methophenazine diethanesulfonate to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

  • Weighing: Weigh the desired amount of the solid compound in a clean, dry vial.

  • Dissolution: Add the appropriate volume of your chosen solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.

  • Solubilization: Gently vortex or sonicate the solution until the compound is completely dissolved. A brief warming to 37°C may aid in dissolution, but avoid excessive heat.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in light-protected tubes.

  • Storage: Store the aliquots at -20°C or -80°C.

Section 4: Troubleshooting Experimental Issues

Even with careful handling, you may encounter issues during your experiments. This section provides a guide to troubleshooting common problems.

Troubleshooting Guide: Question and Answer Format

Q: I am not observing the expected inhibitory effect of Methophenazine diethanesulfonate in my assay. What could be the reason?

A: There are several potential reasons for a lack of activity:

  • Compound Degradation: The compound may have degraded due to improper storage or handling. Consider preparing a fresh stock solution from the solid compound.

  • Incorrect Concentration: The concentration used may be too low to elicit an effect in your specific system. Perform a dose-response experiment to determine the optimal concentration.

  • Assay-Specific Issues: The experimental conditions (e.g., pH, presence of other proteins) may interfere with the compound's activity. Review your assay protocol and consider potential interactions.

  • Cell Permeability: In cell-based assays, the compound may not be efficiently entering the cells.

Q: My compound is precipitating when I add it to my aqueous assay buffer or cell culture medium. What should I do?

A: Precipitation is a common issue when diluting a stock solution (often in an organic solvent) into an aqueous medium.

  • Reduce the Final Concentration: The concentration of the compound may be exceeding its solubility limit in the aqueous buffer. Try using a lower final concentration.

  • Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of the aqueous buffer, try a serial dilution approach. Also, ensure rapid mixing upon addition.

  • Consider a Different Solvent: If possible, explore other solvents that are more compatible with your aqueous system.

Q: I am observing significant cytotoxicity in my cell-based assay, even at low concentrations of Methophenazine diethanesulfonate. How can I mitigate this?

A: Cytotoxicity can be a concern with many bioactive compounds.

  • Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not the cause of the toxicity. Run a vehicle control with the same concentration of the solvent alone.

  • Dose-Response and Time-Course: Perform a careful dose-response and time-course experiment to find a concentration and incubation time that provides the desired inhibitory effect without causing excessive cell death.

  • Off-Target Effects: At higher concentrations, the compound may have off-target effects that lead to toxicity.

Experimental Troubleshooting Workflow

Caption: A decision-making workflow for troubleshooting common experimental issues with Methophenazine diethanesulfonate.

Section 5: References

Sources

Identifying and mitigating artifacts in calmodulin binding assays.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and mitigating artifacts in calmodulin binding assays. Content type: Technical Support Center Guide.

Current Status: Operational | Topic: Artifact Identification & Mitigation Assay Types: Pull-down, SPR, ITC, Fluorescence Polarization

Introduction: The "Sticky" Science of Calmodulin

Welcome to the CaM Support Hub. If you are here, you likely have a binding signal that "doesn't look right" or a result that vanishes when you change buffers.

Calmodulin (CaM) is a notoriously difficult protein to assay correctly. Its biological function relies on a massive conformational change upon binding Ca²⁺, which exposes methionine-rich hydrophobic patches (residues Met-71, Met-72, Met-76 in the central helix and others in the lobes). While this allows CaM to bind over 300 diverse targets, it also makes it a "molecular flypaper" for hydrophobic artifacts.

The Golden Rule of CaM Assays:

Binding is only authentic if it is reversible, saturable, and strictly calcium-dependent (unless studying specific Apo-CaM targets like Neurogranin).

General Troubleshooting (The Triage Desk)

Before dissecting specific assays, verify your core reagents. 80% of artifacts stem from improper Calcium/Chelator handling.

Core Reagent Checklist
ComponentRecommendationThe "Why" (Mechanism)
Calcium Source Use CaCl₂ (1–2 mM excess)CaM has four EF-hands. You must saturate all sites (Kd ~10⁻⁶ M) to lock the "Open" hydrophobic conformation.
Chelator EGTA over EDTAEGTA is more specific for Ca²⁺ (pK_Ca = 11.0) than Mg²⁺. EDTA strips Mg²⁺, destabilizing structural ions in target proteins (e.g., Kinases).
pH Buffer HEPES or Tris (pH 7.4)Avoid Phosphate buffers if using high Ca²⁺ (precipitation risk). CaM is acidic (pI ~4.0); low pH can cause isoelectric precipitation.
Detergent Tween-20 (0.005% - 0.05%)Essential. Blocks the exposed hydrophobic patches on CaM from sticking to plastic/tubing.
Reducing Agent TCEP or DTT CaM has no cysteines (usually), but your target might. Oxidation induces aggregation, mimicking binding.
Visualizing the Artifact Decision Tree

Use this logic flow to diagnose your issue immediately.

CaM_Troubleshooting Start Unexpected Binding Signal Ca_Check Is binding Ca2+ dependent? Start->Ca_Check Chelator_Test Add EGTA (2-5 mM) Ca_Check->Chelator_Test Test Signal_Loss Signal Lost/Reduced Chelator_Test->Signal_Loss Yes Signal_Persists Signal Persists Chelator_Test->Signal_Persists No True_Binder Likely True Interaction (Verify Kd) Signal_Loss->True_Binder Primary Indication Salt_Check Increase Salt (300mM NaCl) Signal_Persists->Salt_Check False_Pos_Hydro Hydrophobic Artifact (CaM sticking to plastic/beads) False_Pos_Elec Electrostatic Artifact (CaM is highly acidic pI~4) Salt_Check->False_Pos_Elec Signal Drops Detergent_Check Add 0.05% Tween-20 Salt_Check->Detergent_Check Signal Stable Detergent_Check->False_Pos_Hydro Signal Drops

Figure 1: Decision tree for diagnosing Calmodulin binding signals. Green paths indicate valid binding; red/yellow paths indicate likely artifacts.

Assay-Specific Protocols & Artifact Mitigation

A. Pull-Down Assays (The "Dirty" Assay)

The Issue: CaM-Sepharose beads often pull down "sticky" proteins or DNA-binding proteins due to CaM's acidic nature mimicking DNA backbones.

Protocol for Artifact-Free Pull-Downs:

  • Pre-Clearing (Crucial): Incubate lysate with Sepharose-only beads (no CaM) for 1 hour. Discard beads, keep supernatant.

  • Nuclease Treatment: DNA contamination bridges interactions. Treat lysates with Micrococcal Nuclease (S7 Nuclease) to eliminate false positives caused by nucleic acid tethering [1].[1]

  • The "Split" Control: Run two parallel columns:

    • Column A (+Ca²⁺): Buffer + 1 mM CaCl₂.[2]

    • Column B (+EGTA): Buffer + 2 mM EGTA.

    • Result: A true Ca²⁺-dependent binder elutes only from Column A, or flows through Column B. If it binds to both, it is a nonspecific artifact.

  • Washing: Use a high-salt wash (500 mM NaCl) for the final step before elution to disrupt electrostatic nonspecificity.

B. Surface Plasmon Resonance (SPR) / BLI

The Issue: Random amine coupling kills CaM activity. Lysines on CaM are often near the binding clefts. Random immobilization creates a heterogeneous surface where 50% of CaM molecules are sterically hindered, leading to complex, uninterpretable kinetics [2].

The Fix: Oriented Immobilization Do not use standard EDC/NHS coupling to random lysines.

Recommended Workflow:

  • Biotinylation: Use a commercially available Biotinylated-CaM (usually biotinylated at the N- or C-terminus via a specific linker).

  • Capture: Immobilize Streptavidin (SA) on the chip. Capture Biotin-CaM.

    • Benefit: This orients CaM "standing up" from the surface, leaving the central linker and hydrophobic pockets accessible.

  • Reference Channel:

    • Standard: Streptavidin blocked with free Biotin.

    • Advanced: Immobilize a Mutant CaM (CaM1234) which cannot bind Calcium. This perfectly subtracts the "sticky" surface effect of the CaM protein itself.

SPR_Strategy cluster_Bad Artifact-Prone (Random Amine) cluster_Good Artifact-Free (Oriented Capture) Chip1 Sensor Chip CaM_Random CaM (Random Orientation) Binding Sites Occluded Chip1->CaM_Random EDC/NHS Chip2 Sensor Chip SA Streptavidin Chip2->SA High Affinity BioCaM Biotin-CaM (Terminus) Binding Sites Exposed SA->BioCaM High Affinity

Figure 2: Comparison of immobilization strategies. Oriented capture (Right) prevents steric hindrance artifacts common in random amine coupling (Left).

C. Isothermal Titration Calorimetry (ITC)

The Issue: Aggregation. CaM-peptide complexes often precipitate at the high concentrations (10–50 µM) required for ITC, causing massive exothermic spikes that mask binding heats [3].

Troubleshooting Steps:

  • The "Reverse" Titration: If your protein aggregates when injecting CaM into it, try injecting the protein into CaM. Keeping CaM in the cell (at high concentration) and the sticky protein in the syringe (at high concentration but small injection volume) can sometimes mitigate aggregation.[3]

  • Solubility Check: Spin down the cell content after the experiment. If you see a pellet, the data is invalid.

  • Heat of Dilution: You must perform a control titration: Ligand into Buffer (no CaM). Subtract this heat. Ca²⁺ salts have high heats of dilution.

Frequently Asked Questions (FAQs)

Q: My protein binds CaM in the presence of EGTA. Is this an artifact? A: Not necessarily, but proceed with caution.

  • Scenario A (Artifact): Your protein is highly basic (pI > 9). It is binding the acidic CaM electrostatically. Add 300 mM NaCl. If binding stops, it was an artifact.

  • Scenario B (Real): You have an IQ-motif protein (e.g., Neurogranin, Neuromodulin).[4] These specifically bind Apo-CaM (Ca²⁺-free) [4]. Verify by adding excess Ca²⁺; if binding decreases, it is a genuine Apo-CaM binder.

Q: I see a "frowning" curve in my Scatchard plot/SPR data. What is this? A: This indicates Negative Cooperativity or Aggregation .

  • Aggregation: The analyte is falling out of solution as it binds. Check turbidity.

  • Cooperativity:[5][6] CaM has two lobes (N and C).[6][7] They often bind with different affinities. You may need to fit a "Two-State Reaction" model rather than a 1:1 model.

Q: Can I use GFP-CaM for binding studies? A: Use with extreme care. The GFP tag (27 kDa) is larger than CaM (17 kDa). It can sterically hinder the "wrapping" mechanism of CaM around target peptides. Always validate with a label-free method (like ITC) or a small tag (His/Biotin) first.

References

  • Nguyen, T., et al. (2015). "Eliminating false positives in protein-protein interaction assays: The importance of nuclease treatment." Analytical Biochemistry.

  • O'Connell, D.J., et al. (2010). "Optimizing surface plasmon resonance for the study of calmodulin interactions." Methods in Molecular Biology.

  • Deep, S., et al. (2014). "Isothermal titration calorimetry of calmodulin-peptide interactions: Overcoming aggregation artifacts." Biophysical Journal.

  • Kumar, V., et al. (2018). "IQ-motif proteins: The specific binders of Apo-Calmodulin." Journal of Biological Chemistry.

  • Sorensen, B.R., et al. (2002). "Calcium-dependent hydrophobic exposure in Calmodulin: A source of nonspecific binding." Biochemistry.

Sources

Technical Support Center: Optimizing Buffer Conditions for Experiments with Methophenazine Diethanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methophenazine diethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing buffer conditions in your experiments. As every researcher knows, the reliability and reproducibility of experimental data are paramount, and the buffer system you choose is a critical, yet often overlooked, variable. This guide will provide you with the foundational knowledge and practical steps to ensure your experiments with Methophenazine diethanesulfonate are successful.

Section 1: Understanding the Physicochemical Properties of Methophenazine Diethanesulfonate

A thorough understanding of the physicochemical properties of Methophenazine diethanesulfonate is the first step toward optimizing your experimental conditions. These properties dictate how the molecule will behave in different aqueous environments.

FAQ: What are the key chemical properties of Methophenazine diethanesulfonate that I should be aware of?

Methophenazine, also known as Methotrimeprazine, is a phenothiazine derivative.[1] The diethanesulfonate salt form is designed to improve its solubility in aqueous solutions. Here are the key properties to consider:

  • Solubility: The free base of Methophenazine is practically insoluble in water.[2] The salt form, such as diethanesulfonate or hydrochloride, significantly increases its aqueous solubility. However, this solubility is not infinite and can be affected by pH, ionic strength, and the presence of other solutes. The solubility of phenothiazine derivatives can be a complex interplay of noncovalent intermolecular interactions among the drug, salt, and solvent.[3] For instance, the hydrochloride salt of Methotrimeprazine is freely soluble in water.[4]

  • pKa: Methophenazine is a weakly basic drug with a reported pKa of 9.19.[5] This is a critical parameter as it determines the ionization state of the molecule at a given pH. At a pH below its pKa, the molecule will be predominantly in its protonated, charged form, which is generally more water-soluble. Conversely, at a pH above the pKa, the uncharged, free base form will dominate, which can lead to precipitation.

  • Stability: Methophenazine is sensitive to light and should be protected from it.[2][6] It is also incompatible with alkaline solutions, which can cause the free base to precipitate.[7] The molecule can also undergo oxidation, particularly at the sulfur atom in the phenothiazine ring, to form a sulfoxide metabolite.[5][8] This degradation can be influenced by buffer components and storage conditions.

PropertyValue/CharacteristicImplication for Buffer Selection
Chemical Class Phenothiazine derivativeProne to oxidation; interactions with other charged molecules.
Solubility (Free Base) Practically insoluble in water.[2]Salt form is necessary for aqueous solutions.
pKa 9.19[5]Buffer pH should be well below 9.19 to maintain solubility.
Light Sensitivity Sensitive to light.[2][6]Experiments should be conducted in light-protected conditions.
pH Stability Incompatible with alkaline solutions.[7]Avoid buffers with a pH approaching or exceeding the pKa.

Section 2: General Buffer Selection and Preparation

The right buffer system will not only maintain a stable pH but also ensure the solubility and stability of Methophenazine diethanesulfonate throughout your experiment.

FAQ: Which buffer systems are generally compatible with Methophenazine diethanesulfonate?

Given the pKa of 9.19 and its instability in alkaline conditions, acidic to neutral buffers are recommended. Here are some suitable options:

  • Phosphate-Buffered Saline (PBS): A commonly used buffer with a physiological pH of around 7.4. It is generally a good starting point for many biological assays.

  • Citrate Buffers: These can be prepared over a wide pH range (typically 3.0 to 6.2) and are a good choice if a more acidic environment is required to enhance solubility.

  • Acetate Buffers: Suitable for a pH range of 3.6 to 5.6.

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): A zwitterionic buffer that is often used in cell culture and other biological applications, with a buffering range of 6.8 to 8.2.

Important Consideration: While phosphate buffers are common, be aware that they can sometimes precipitate with certain drugs.[9][10] If you encounter precipitation with PBS, consider switching to an alternative like a Tris-based buffer.

FAQ: How do I accurately prepare and adjust the pH of my buffer for experiments with Methophenazine diethanesulfonate?

Accurate buffer preparation is crucial for reproducible results.

Step-by-Step Protocol for Buffer Preparation:

  • Choose your buffer system: Based on the required pH for your experiment.

  • Calculate the required concentrations: Of the acidic and basic components of the buffer.

  • Dissolve the buffer components: In high-purity, deionized water.

  • Adjust the pH: Use a calibrated pH meter. Add a strong acid (e.g., HCl) or a strong base (e.g., NaOH) dropwise while stirring until the desired pH is reached.

  • Bring to the final volume: With deionized water.

  • Filter the buffer: Through a 0.22 µm filter to sterilize and remove any particulate matter.

  • Store appropriately: Store at 4°C unless otherwise specified.

Section 3: Troubleshooting Common Experimental Issues

Even with careful planning, you may encounter issues during your experiments. This section provides a guide to troubleshooting common problems.

FAQ: My Methophenazine diethanesulfonate is precipitating out of solution. What could be the cause and how do I fix it?

Precipitation is a common issue when working with sparingly soluble compounds.

dot graph TD { A[Start: Precipitation Observed] --> B{Check pH of Solution}; B --> C{Is pH > pKa (9.19)?}; C -- Yes --> D[Lower buffer pH]; C -- No --> E{Check Concentration}; E --> F{Is concentration too high?}; F -- Yes --> G[Reduce working concentration]; F -- No --> H{Consider Buffer Composition}; H --> I{Using Phosphate Buffer?}; I -- Yes --> J[Switch to alternative buffer (e.g., Citrate, HEPES)]; I -- No --> K[Investigate Ionic Strength]; K --> L{Is ionic strength too high?}; L -- Yes --> M[Reduce salt concentration]; L -- No --> N[Contact Technical Support]; } caption: Troubleshooting flowchart for precipitation issues.

Potential Causes and Solutions:

  • pH is too high: If the buffer pH is close to or above the pKa of 9.19, the uncharged free base will predominate, leading to precipitation.

    • Solution: Lower the pH of your buffer. A pH of 7.4 or lower is generally recommended.

  • Concentration is too high: Your working concentration may exceed the solubility limit of the compound in your specific buffer.

    • Solution: Try a lower working concentration.

  • "Solvent Shock": This can occur when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer where the drug has lower solubility.[11]

    • Solution: Add the aqueous buffer to your stock solution dropwise while vortexing, rather than adding the stock to the full buffer volume.[11] You can also try increasing the percentage of co-solvent in your final solution, if your experimental system allows it.

  • Buffer components: As mentioned, phosphate buffers can sometimes cause precipitation.

    • Solution: Switch to a different buffer system.

  • Low Temperature: Solubility is often temperature-dependent. Storing solutions at 4°C can sometimes cause precipitation.

    • Solution: If you observe precipitation after refrigeration, gently warm the solution before use.

FAQ: I am observing inconsistent results in my bioassays. Could the buffer be the culprit?

Yes, inconsistent buffer conditions can be a significant source of variability.

Potential Buffer-Related Causes of Inconsistency:

  • pH drift: The pH of your buffer may be changing over the course of your experiment. This can be due to the consumption or production of acidic or basic metabolites by cells, or absorption of atmospheric CO2.

    • Solution: Ensure your buffer has sufficient buffering capacity for the duration of your experiment. For long-term experiments, consider using a CO2-independent buffer like HEPES.

  • Ionic strength effects: The ionic strength of the buffer can influence protein structure and function, as well as ligand-receptor binding.

    • Solution: Maintain a consistent ionic strength across all experiments. If you need to adjust the concentration of a buffer component, use a non-buffering salt like NaCl to maintain the same ionic strength.

  • Degradation of Methophenazine: If the compound is degrading in your buffer, you will see a decrease in its effective concentration over time.

    • Solution: Prepare fresh solutions of Methophenazine diethanesulfonate for each experiment and protect them from light.

FAQ: How can I prevent the degradation of Methophenazine diethanesulfonate in my experimental setup?

Minimizing degradation is key to obtaining accurate and reproducible data.

Strategies to Prevent Degradation:

  • Protect from light: Always store stock solutions and conduct experiments in light-protected conditions (e.g., using amber vials or covering plates with foil).[2][6]

  • Control the pH: Avoid alkaline conditions where the compound is less stable.

  • Use of Antioxidants: For injectable formulations of Methotrimeprazine hydrochloride, ascorbic acid and sodium sulfite are sometimes included as antioxidants.[4] Depending on your experimental system, the inclusion of a mild antioxidant could be considered, but its compatibility with your assay must be validated.

  • Fresh Preparation: Prepare working solutions fresh from a stock solution just before use.

  • Storage of Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent like DMSO, aliquot them, and store them at -20°C or -80°C to minimize degradation.

Section 4: Advanced Buffer Optimization Protocols

For assays that are particularly sensitive to buffer conditions, a more systematic optimization may be necessary.

Protocol 1: Systematic Buffer pH Screening

This protocol will help you determine the optimal pH for your experiment.

dot graph TD { A[Start: Define Experimental Goal] --> B[Select a range of pH values to test (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)]; B --> C[Prepare buffers at each selected pH]; C --> D[Prepare working solutions of Methophenazine in each buffer]; D --> E[Perform your assay at each pH]; E --> F[Analyze the results to identify the optimal pH]; F --> G[End: Optimal pH Identified]; } caption: Workflow for buffer pH screening.

Methodology:

  • Select a buffer system that covers the desired pH range (e.g., a citrate-phosphate buffer).

  • Prepare a series of buffers with varying pH values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0, 7.4).

  • Prepare fresh working solutions of Methophenazine diethanesulfonate in each buffer.

  • Visually inspect each solution for any signs of precipitation.

  • Perform your experiment using each of the buffer conditions.

  • Analyze your data to determine which pH yields the most consistent and robust results.

Protocol 2: Assessing the Impact of Ionic Strength

This protocol will help you determine the optimal ionic strength for your experiment.

Methodology:

  • Select your optimal pH as determined from the previous protocol.

  • Prepare a series of buffers at the optimal pH with varying concentrations of a non-buffering salt like NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM).

  • Prepare fresh working solutions of Methophenazine diethanesulfonate in each buffer.

  • Visually inspect each solution for any signs of precipitation.

  • Perform your experiment using each of the ionic strength conditions.

  • Analyze your data to determine which ionic strength provides the best results.

By following the guidance and protocols in this technical support center, you will be well-equipped to optimize your buffer conditions for experiments with Methophenazine diethanesulfonate, leading to more reliable and reproducible scientific outcomes.

References

  • AA Pharma Inc. (2012). PRESCRIBING INFORMATION METHOPRAZINE Methotrimeprazine Maleate Tablets 2 mg, 5 mg, 25 mg and 50 mg. Retrieved from [Link]

  • PubChem. (n.d.). Levomepromazine. National Center for Biotechnology Information. Retrieved from [Link]

  • sanofi-aventis Canada Inc. (2006). PRODUCT MONOGRAPH NOZINAN® Methotrimeprazine Maleate Tablets. Retrieved from [Link]

  • U.S. Department of Energy. (n.d.). Decoding The Effect of Anion Identity on the Solubility of N-(2-(2-methoxyethoxy)ethyl)phenothiazine (MEEPT). Office of Scientific and Technical Information. Retrieved from [Link]

  • sanofi-aventis Canada Inc. (2017). PRODUCT MONOGRAPH INCLUDING CONSUMER INFORMATION NOZINAN Methotrimeprazine Hydrochloride Injection, USP 25 mg/mL. Retrieved from [Link]

  • Wikipedia. (2024). Levomepromazine. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). Methotrimeprazine Hydrochloride.
  • ResearchGate. (2015). Effect of Surfactants and Ionic Strength on Dissociation of Hydrochlorides of Phenothiazine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Methotrimeprazine. Retrieved from [Link]

  • Reddit. (2022, March 23). Buffer keeps precipitating. Any advice why?. r/labrats. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Methophenazine Diethanesulfonate vs. Trifluoperazine for Calmodulin Inhibition

[1]

Executive Summary

Trifluoperazine (TFP) is the historical "gold standard" for calmodulin inhibition, offering high potency (Ki ~4 µM). However, its utility is compromised by significant off-target binding to homologous calcium-binding proteins, particularly Troponin C (TnC).

Methophenazine diethanesulfonate (Metofenazate) emerges as a superior alternative for physiological systems where distinguishing between CaM-dependent and TnC-dependent pathways is critical. While slightly less potent (Ki ~7 µM), it exhibits near-absolute selectivity for calmodulin over Troponin C, eliminating the cross-reactivity artifacts common with TFP.

FeatureTrifluoperazine (TFP)Methophenazine Diethanesulfonate
Primary Utility Broad-spectrum CaM inhibition; structural studies.High-specificity dissection of CaM vs. TnC pathways.
Potency (Ki) High (~4 µM)Moderate (~7 µM)
Selectivity Low (Inhibits CaM and Troponin C)High (Inhibits CaM; Inert to Troponin C)
Chemical Class Phenothiazine (Trifluoromethyl)Phenothiazine (Trimethoxybenzoate ester)

Mechanistic Profiling & Selectivity

Both compounds belong to the phenothiazine class, functioning as hydrophobic channel blockers . They bind to the exposed hydrophobic methionine-rich patches on CaM (specifically the inter-lobe and intra-lobe sites) that are revealed upon calcium binding.

Structural Determinants of Selectivity
  • Trifluoperazine: The trifluoromethyl group allows compact binding to hydrophobic pockets in both Calmodulin and Troponin C. This structural promiscuity leads to the inhibition of actomyosin ATPase activity in muscle models, often confounding experimental results.

  • Methophenazine: The bulky 3,4,5-trimethoxybenzoate group at position 2 creates a steric barrier. While the phenothiazine core fits into the CaM hydrophobic pocket, the bulky ester tail prevents stable docking into the structurally similar but distinct hydrophobic pocket of Troponin C.

Mechanism of Action Visualization

The following diagram illustrates the critical selectivity difference: TFP blocks both pathways, whereas Methophenazine isolates the CaM pathway.

CaM_Inhibition_MechanismCaCa2+ InfluxCaMCalmodulin (CaM)Ca->CaMTnCTroponin C (TnC)Ca->TnCActive_CaMCa2+/CaM Complex(Active)CaM->Active_CaMActive_TnCCa2+/TnC Complex(Active)TnC->Active_TnCPDEPhosphodiesterase(Target)Active_CaM->PDEActivatesATPaseActomyosin ATPase(Muscle Contraction)Active_TnC->ATPaseActivatesTFPTrifluoperazine(Inhibitor)TFP->Active_CaMBlocks (Ki 4µM)TFP->Active_TnCBlocks (Off-Target)MPMethophenazine(Inhibitor)MP->Active_CaMBlocks (Ki 7µM)MP->Active_TnCNO BINDING(Steric Hindrance)

Caption: Comparative inhibition logic. Note Methophenazine's inability to bind Troponin C, preserving actomyosin ATPase activity.

Performance Data Comparison

The following data synthesizes experimental results from PDE activation assays and fluorescence displacement studies.

Quantitative Inhibition Metrics
MetricTrifluoperazine (TFP)Methophenazine Diethanesulfonate
PDE Inhibition (Ki) 4 µM7 µM
CaM-Dye Fluorescence (IC50) 4 µM6 µM
Troponin C Binding Significant (IC50 ~24 µM)None detected (>1000 µM)
Actomyosin ATPase Inhibition 35% inhibition at 100 µM0% inhibition at 100 µM
Solubility High (HCl salt)Moderate (Diethanesulfonate salt)

Key Insight: While TFP is approximately 1.75x more potent against CaM, Methophenazine offers >100x greater selectivity against Troponin C.

Experimental Protocol: Validated PDE1 Activation Assay

To verify the inhibition constants in your specific system, use the following phosphodiesterase (PDE1) activation protocol. This self-validating workflow controls for basal enzyme activity to ensure observed inhibition is CaM-specific.

Reagents
  • Buffer A: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2.

  • CaM Stock: 10 µg/mL bovine brain calmodulin.

  • Enzyme: PDE1 (Calmodulin-dependent phosphodiesterase) partially purified from bovine heart.

  • Substrate: 1 µM [3H]-cAMP or cGMP.

  • Inhibitor Stocks: Prepare 10 mM stocks of TFP and Methophenazine in DMSO (keep final DMSO <1%).

Workflow Diagram

PDE_Assay_Workflowcluster_prep1. Preparationcluster_reaction2. Reactioncluster_analysis3. Data AnalysisStartStart: PDE1 Activation AssayMix1Tube A (Basal):PDE + Buffer + EGTA(No CaM)Start->Mix1Mix2Tube B (Active):PDE + Buffer + Ca2+ + CaMStart->Mix2Mix3Tube C (Test):PDE + Buffer + Ca2+ + CaM + InhibitorStart->Mix3IncubateIncubate 30°C, 10 min(Allow Complex Formation)Mix1->IncubateMix2->IncubateMix3->IncubateAddSubAdd Substrate(1µM [3H]-cAMP)Incubate->AddSubStopStop Reaction(Boiling/Snake Venom)AddSub->StopMeasureMeasure Nucleotide HydrolysisStop->MeasureCalcCalculate % Inhibition:100 * (1 - (C - A) / (B - A))Measure->Calc

Caption: Step-by-step workflow for determining IC50 values using a PDE1 activation assay.

Step-by-Step Methodology
  • Baseline Establishment: Measure PDE activity in the presence of EGTA (0.1 mM) to determine CaM-independent (basal) activity.

  • Activation: Add Ca2+ (10 µM free concentration) and CaM (excess, ~100 ng) to stimulate PDE activity to Vmax.

  • Inhibition Titration: Add Methophenazine or TFP (0.1 µM to 100 µM) to the activated mixture.

  • Incubation: Incubate for 10 minutes at 30°C to allow inhibitor binding to the Ca2+/CaM complex.

  • Reaction: Initiate with [3H]-cAMP. Stop after 10–20 minutes (linear phase).

  • Calculation:

    • Plot % Inhibition of

      
       vs. log[Inhibitor].
      

References

  • Tkachuk, V. A., & Baldenkov, G. N. (1987). Metofenazate as a more selective calmodulin inhibitor than trifluoperazine.[1][2] Arzneimittel-Forschung, 37(9), 1013–1017.[1][2]

  • Weiss, B., & Levin, R. M. (1978). Mechanism for selectively inhibiting the activation of cyclic nucleotide phosphodiesterase and adenylate cyclase by antipsychotic agents. Advances in Cyclic Nucleotide Research, 9, 285–303.

  • Vértessy, B. G., et al. (1998). Simultaneous binding of drugs with different chemical structures to Ca2+-calmodulin: crystallographic and spectroscopic studies.[3] Protein Science, 7(12).

  • BenchChem. A Comparative Analysis of Calmodulin Inhibition by Trifluoperazine and Pimozide.

Comparing the selectivity of Methophenazine diethanesulfonate to other phenothiazines.

[1]

Executive Summary

Metofenazate diethanesulfonate (also known as Methophenazine; Trade name: Frenolon) is a piperazinyl phenothiazine derivative characterized by a unique 3,4,5-trimethoxybenzoate ester side chain. While classically categorized as a high-potency antipsychotic, its utility in modern research extends to its role as a highly selective Calmodulin (CaM) antagonist .

Unlike the prototype phenothiazine Chlorpromazine (which exhibits a "dirty" pharmacological profile affecting dopaminergic, cholinergic, and histaminergic receptors equally) or the standard CaM inhibitor Trifluoperazine (which cross-reacts with Troponin C), Metofenazate demonstrates superior selectivity. This guide analyzes its performance across two distinct dimensions: Neuropharmacological Receptor Selectivity and Biochemical Target Selectivity .

Chemical & Structural Basis of Selectivity

The selectivity of Metofenazate is dictated by its piperazine ring and the bulky ester group.

  • Core Structure: Phenothiazine nucleus (lipophilic).

  • Side Chain: Piperazine ring (confers high Dopamine D2 affinity).

  • Unique Feature: 3,4,5-trimethoxybenzoate ester at the tail.[1] This steric bulk restricts binding to smaller pockets (like the Troponin C calcium site) while maintaining affinity for the larger hydrophobic cleft of Calmodulin.

Visualizing the Selectivity Hierarchy

The following diagram illustrates how structural modifications shift the selectivity profile from "Broad Spectrum" to "Target Specific."

Phenothiazine_SelectivityClassPhenothiazine ClassAliphaticAliphatic Side Chain(e.g., Chlorpromazine)Class->AliphaticPiperazinePiperazine Side Chain(e.g., Metofenazate, Trifluoperazine)Class->PiperazineProfile_DirtyLow Potency, Low Selectivity(High H1, M1, Alpha-1 affinity)Aliphatic->Profile_DirtyPromiscuous BindingProfile_PotentHigh Potency D2 Blockade(Reduced Autonomic Side Effects)Piperazine->Profile_PotentD2 FocusedTarget_CaMCalmodulin Inhibition(CaM-PDE Pathway)Piperazine->Target_CaMMeto_UniqueMetofenazate (Trimethoxybenzoate)Piperazine->Meto_UniqueTarget_TnCTroponin C Cross-ReactivityTarget_CaM->Target_TnCTrifluoperazine (Standard Tool)OutcomeHigh CaM SelectivityNo TnC BindingMeto_Unique->OutcomeSteric Hindrance prevents TnC binding

Figure 1: Structural Activity Relationship (SAR) flow showing how the piperazine ring and specific ester modifications in Metofenazate enhance selectivity compared to aliphatic phenothiazines.

Comparative Analysis: Neuropharmacological Selectivity

In drug development, "selectivity" refers to the ratio of Desired Affinity (D2 Receptor) to Off-Target Affinity (M1, H1,

Comparison with Standard Phenothiazines

Metofenazate belongs to the Piperazine class, making it significantly more potent and selective for D2 receptors than Chlorpromazine.

FeatureChlorpromazine (Aliphatic)Thioridazine (Piperidine)Metofenazate (Piperazine)
D2 Receptor Affinity Moderate (

nM)
ModerateHigh (

nM)
M1 (Anticholinergic) High (Strong Side Effects)Very HighLow (Sparing)
H1 (Sedation) HighModerateLow to Moderate

-1 (Hypotension)
HighHighLow
Primary Utility Broad sedation/antipsychoticAntipsychotic (Historical)High-potency Antipsychotic / Research Tool

Key Insight: Researchers utilizing Metofenazate in vivo can expect robust dopaminergic blockade with significantly reduced sedation and hypotension compared to Chlorpromazine controls.

Comparative Analysis: Biochemical Tool Selectivity (Calmodulin)

This is the critical differentiator for cell biologists. Phenothiazines are known Calmodulin (CaM) inhibitors, but most (like Trifluoperazine) are "dirty" because they also bind Troponin C (TnC) , a structurally related calcium-binding protein.

Metofenazate is a superior tool for distinguishing CaM-mediated processes from TnC-mediated processes.

Experimental Data: CaM vs. TnC Inhibition

Data derived from Tkachuk et al. (1987) and comparative enzyme kinetics.

CompoundTarget: Calmodulin (CaM)Target: Troponin C (TnC)Selectivity Outcome
Trifluoperazine (TFP)

(Inhibits PDE)
Active at

Low Selectivity. Cross-reacts with TnC, confounding muscle contraction studies.
Metofenazate

(Inhibits PDE)
Inactive (> 1000

)
High Selectivity. Inhibits CaM without affecting TnC-mediated actomyosin ATPase.[1]

Application: If your assay involves cardiac or skeletal muscle tissue where Troponin C is abundant, using Trifluoperazine will yield false positives. Metofenazate is the required alternative to isolate Calmodulin-specific signaling.

Experimental Protocols

To validate the selectivity of Metofenazate in your specific model, use the following self-validating protocols.

Protocol A: Calmodulin-Dependent PDE Activation Assay

Objective: To verify Metofenazate inhibition of CaM without off-target TnC effects.

Reagents:

  • Purified Calmodulin (bovine brain).

  • Phosphodiesterase (PDE, CaM-dependent).

  • cAMP substrate.

  • Test compounds: Metofenazate diethanesulfonate vs. Trifluoperazine.

Workflow:

  • Baseline Establishment: Measure basal PDE activity in the absence of CaM.

  • Activation: Add CaM (

    
    ) and 
    
    
    (
    
    
    ) to induce maximal PDE activity (defined as 100%).
  • Inhibition Curve: Titrate Metofenazate (0.1

    
     to 100 
    
    
    ).
  • Specificity Check (The Control): Repeat the assay using Troponin C instead of CaM to activate Actomyosin ATPase (if available) or simply measure fluorescence of TnC-probe complexes.

  • Readout:

    • Valid Result: Metofenazate inhibits PDE (IC50 ~6-7

      
      ) but shows no activity  in the TnC control arm.
      
    • Invalid Result: If Metofenazate inhibits the TnC arm, the concentration is too high (non-specific hydrophobic effect).

Protocol B: Radioligand Binding Assay (D2 Selectivity)

Objective: To determine the

Binding_ProtocolPrepMembrane Prep(CHO-hD2 Cells)IncubateIncubation60 min @ 25°CPrep->IncubateLigandRadioligand[3H]-Raclopride (0.5 nM)Ligand->IncubateCompCompetitorMetofenazate(10^-10 to 10^-5 M)Comp->IncubateFilterHarvestGF/B FiltersIncubate->FilterCountScintillation CountingFilter->CountAnalysisCalculate Ki(Cheng-Prusoff)Count->Analysis

Figure 2: Workflow for competitive radioligand binding to determine affinity constants (

Methodology Steps:

  • Membrane Preparation: Use CHO-K1 cells stably expressing human D2 receptors. Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Ligand Selection: Use [

    
    H]-Raclopride  (0.5-2.0 nM) as the D2-selective radioligand.
    
  • Non-Specific Binding (NSB): Define NSB using 10

    
     (+)-Butaclamol or Haloperidol.
    
  • Competition: Incubate membranes with radioligand and increasing concentrations of Metofenazate diethanesulfonate (

    
     to 
    
    
    M).
  • Calculation: Derive

    
     and convert to 
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).

References

  • Tkachuk, V. A., & Baldenkov, G. N. (1987). Metofenazate as a more selective calmodulin inhibitor than trifluoperazine. Arzneimittel-Forschung, 37(9), 1013–1017.

  • Gerevich, Z., et al. (2004). Investigation of the mechanism of agonist and inverse agonist action at D2 dopamine receptors.[2] Naunyn-Schmiedeberg's Archives of Pharmacology, 369(5), 496-503.

  • MedChemExpress. (2024). Metofenazate diethanesulfonate Product Datasheet.

  • Snyder, S. H., et al. (1975). Phenothiazine Drugs: Structure-Activity Relationships Explained by a Conformation That Mimics Dopamine. Proceedings of the National Academy of Sciences, 72(5), 1899-1903.

  • Seeman, P. (2002). Atypical Antipsychotics: Mechanism of Action. Canadian Journal of Psychiatry, 47(1), 27-38.

Navigating the Labyrinth of Phenothiazine Research: A Guide to Reproducibility with Methotrimeprazine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the reproducibility and reliability of our experiments form the bedrock of scientific advancement. This guide delves into the complexities of working with phenothiazine derivatives, a class of compounds with a rich history in pharmacology, using Methotrimeprazine (also known as Levomepromazine) as a central case study. The initial query regarding "Methophenazine diethanesulfonate" did not yield a recognized compound in major chemical and pharmacological databases, suggesting a likely reference to the more common Methotrimeprazine, an aliphatic phenothiazine.[1] This guide aims to provide an in-depth technical comparison and actionable protocols to enhance the reliability of your research in this area.

The Phenothiazine Challenge: Inherent Instability and Polypharmacology

Phenothiazines are a cornerstone in the treatment of psychosis and have expanding applications in oncology and antimicrobial research.[2][3] However, their core tricyclic structure, with a sulfur and nitrogen atom in the central ring, makes them susceptible to degradation under various experimental conditions.[4] This inherent instability is a primary challenge to experimental reproducibility.

Furthermore, the "many-target" nature of phenothiazines, including Methotrimeprazine, presents another layer of complexity. These compounds are known to interact with a wide array of receptors, including dopaminergic, serotonergic, histaminergic, and muscarinic receptors, as well as influencing cellular processes like autophagy and membrane integrity.[3][5][6] This polypharmacology, while therapeutically beneficial in some contexts, can lead to off-target effects that confound experimental results if not properly controlled.

Comparative Analysis: Methotrimeprazine and Its Alternatives

When designing experiments, the choice of compound is critical. While Methotrimeprazine has potent sedative, anti-emetic, and analgesic properties, its side-effect profile and potential for experimental variability have led researchers to explore alternatives.[6][7]

FeatureMethotrimeprazine (Phenothiazine)Loxapine (Dibenzoxazepine)Atypical Antipsychotics (e.g., Risperidone, Olanzapine)
Primary Mechanism Dopamine D2 receptor antagonist, with broad activity at other receptors.[6]Dopamine D2 and serotonin 5-HT2A receptor antagonist.High affinity for 5-HT2A receptors relative to D2 receptors.[5]
Key Advantages Proven efficacy in psychosis and palliative care for nausea and sedation.[7][8]May be a suitable alternative when oculocutaneous pigmentation is a concern with phenothiazines.[9]Generally fewer extrapyramidal side effects compared to typical antipsychotics.[5]
Challenges to Reproducibility Chemical instability, numerous active metabolites, and broad receptor-binding profile.[1][4][10]Potential for its own set of off-target effects and metabolic profiles.Variability in efficacy between individual drugs and patients.[5]
In Vitro Stability Susceptible to oxidation and degradation, requiring careful handling and storage.[4][11]Generally more stable, but forced degradation studies are always recommended.Varies by compound; stability studies are crucial for each new chemical entity.

Ensuring Experimental Reliability: Self-Validating Protocols

To navigate the challenges of working with phenothiazines, it is imperative to design experiments that are inherently self-validating. This involves meticulous planning, the inclusion of appropriate controls, and transparent data management.[12][13]

Protocol 1: In Vitro Cytotoxicity Assay for Phenothiazine Derivatives

This protocol is designed to assess the cytotoxic effects of Methotrimeprazine on a cancer cell line, incorporating controls to ensure data validity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Methotrimeprazine in a human liver cancer cell line (e.g., HepG2).

Materials:

  • Methotrimeprazine (ensure certificate of analysis for purity)

  • HepG2 cells (authenticated by short tandem repeat profiling)[14]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., resazurin-based)

  • 96-well cell culture plates

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of Methotrimeprazine in the chosen vehicle. Perform serial dilutions to create a range of concentrations.

  • Treatment: Remove the medium from the cells and replace it with fresh medium containing the various concentrations of Methotrimeprazine, vehicle control, or positive control.

  • Incubation: Incubate the plate for 48 hours.

  • Viability Assessment: Add the cell viability reagent and incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Self-Validation System:

  • Authenticated Cell Lines: Prevents misidentification and ensures the relevance of the biological system.[14]

  • Vehicle Control: Accounts for any effects of the solvent used to dissolve the compound.

  • Positive Control: Confirms that the assay is working as expected.

  • Dose-Response Curve: Demonstrates a concentration-dependent effect, a hallmark of pharmacological activity.

Protocol 2: Comparative In Vitro Stability Assay

This protocol allows for the direct comparison of the stability of Methotrimeprazine with an alternative compound under simulated experimental conditions.

Objective: To compare the stability of Methotrimeprazine and Loxapine in cell culture medium over time.

Materials:

  • Methotrimeprazine

  • Loxapine

  • Complete growth medium

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Stock Preparation: Prepare stock solutions of Methotrimeprazine and Loxapine in a suitable solvent.

  • Spiking: Spike the compounds into separate flasks of pre-warmed complete growth medium to a final concentration of 10 µM.

  • Time Points: Take aliquots from each flask at 0, 2, 4, 8, 24, and 48 hours, snap-freezing them in liquid nitrogen and storing them at -80°C.

  • Sample Preparation: At the end of the experiment, thaw all samples and perform a protein precipitation step (e.g., with acetonitrile).

  • HPLC Analysis: Analyze the supernatant of each sample by HPLC to quantify the remaining parent compound.

  • Data Analysis: Plot the concentration of each compound against time to determine the degradation rate.

Self-Validation System:

  • Time 0 Sample: Represents 100% of the initial compound concentration.

  • Direct Comparison: By running the compounds in parallel, any variability in the experimental conditions will affect both equally.

  • Quantitative Analysis: HPLC provides a precise measurement of compound degradation.

Visualizing Workflows for Enhanced Reproducibility

Clear and standardized workflows are essential for minimizing variability and ensuring that experiments can be repeated by others.[15]

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Reporting compound_prep Compound QC & Dilution treatment Cell Treatment & Incubation compound_prep->treatment cell_prep Cell Line Authentication & Seeding cell_prep->treatment data_acq Data Acquisition treatment->data_acq data_norm Data Normalization & QC data_acq->data_norm analysis Statistical Analysis & IC50 Calculation data_norm->analysis reporting Transparent Reporting & Data Sharing analysis->reporting

Caption: A generalized workflow for in vitro pharmacological studies to enhance reproducibility.

Conclusion: A Path Towards More Reliable Research

The challenges of working with phenothiazines like Methotrimeprazine are not insurmountable. By understanding the inherent properties of these compounds, choosing appropriate alternatives when necessary, and designing robust, self-validating experiments, researchers can significantly enhance the reproducibility and reliability of their findings. A culture of rigor and transparency, including detailed protocols and open data sharing, is the cornerstone of advancing our understanding of these complex but important pharmacological agents.[12][13]

References

  • An In-depth Technical Guide to the In Vitro Stability and Degradation of Phenothiazine Derivatives - Benchchem.
  • A Guide to Reproducibility in Preclinical Research - PMC.
  • Loxapine as an alternative to phenothiazines in a case of oculocutaneous skin pigmentation - PubMed.
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research.
  • Pharmacology Lab Manual The Ultimate Guide to the Pharmacology Lab Manual: A Comprehensive Resource.
  • A Guide to Reproducibility in Preclinical Research - ResearchGate.
  • Navigating Study Reproducibility Challenges: A Comprehensive Guide for Biotech and Pharma - Infinix Bio.
  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish | ACS Omega.
  • Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials - PMC.
  • [Stability of products of degradation of phenothiazine derivatives and their analysis].
  • A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives - ResearchGate.
  • Alternative Therapy of Psychosis: Potential Phytochemicals and Drug Targets in the Management of Schizophrenia - Frontiers.
  • Levomepromazine (methotrimeprazine) and the last 48 hours - ResearchGate.
  • Possible Biological and Clinical Applications of Phenothiazines - Anticancer Research.
  • Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - Frontiers.
  • Methotrimeprazine - ResearchGate.
  • A fatal case of methotrimeprazine overdose - PubMed.
  • Evidence for the use of Levomepromazine for symptom control in the palliative care setting: a systematic review - PMC.

Sources

Head-to-head studies of Methophenazine diethanesulfonate and W-7 on calmodulin activity.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methophenazine diethanesulfonate (Metofenazate) and W-7 are both potent Calmodulin (CaM) antagonists used to dissect calcium-signaling pathways. While W-7 is the historical industry standard for general CaM inhibition, Methophenazine offers a critical advantage in selectivity , particularly in systems containing Troponin C (TnC) .

This guide provides a head-to-head technical analysis to assist researchers in selecting the appropriate inhibitor for phosphodiesterase (PDE) assays, muscle physiology studies, and calcium-signaling mapping.

Mechanism of Action & Chemical Identity

Both compounds function by binding to the hydrophobic regions of Ca


-saturated Calmodulin, thereby preventing CaM from interacting with and activating downstream effector enzymes like Cyclic Nucleotide Phosphodiesterase (PDE) and Myosin Light Chain Kinase (MLCK).
Methophenazine Diethanesulfonate (Metofenazate)[1]
  • Chemical Class: Phenothiazine derivative (3,4,5-trimethoxybenzoate ester).

  • Mechanism: Binds to the Ca

    
    -CaM complex with high affinity. Unlike other phenothiazines (e.g., Trifluoperazine), the specific ester modification confers high specificity, preventing interaction with the structurally homologous protein Troponin C.
    
  • Key Advantage: Zero cross-reactivity with Troponin C at physiological concentrations.

W-7 Hydrochloride[1][2][3]
  • Chemical Class: Naphthalenesulfonamide.

  • Mechanism: Binds to the hydrophobic pockets of Ca

    
    -CaM.
    
  • Limitation: Exhibits "calcium desensitizing" properties by also binding to Troponin C, which can confound data in cardiac and skeletal muscle research.

Mechanistic Pathway Diagram

The following diagram illustrates the intervention points of both compounds, highlighting the selectivity divergence at Troponin C.

CaM_Inhibition Ca Ca2+ Influx CaM Calmodulin (CaM) Ca->CaM TnC Troponin C (TnC) Ca->TnC CaM_Active Ca2+/CaM Complex CaM->CaM_Active Activation TnC_Active Ca2+/TnC Complex TnC->TnC_Active Activation PDE Phosphodiesterase (PDE) CaM_Active->PDE Stimulates Muscle Muscle Contraction TnC_Active->Muscle Regulates W7 W-7 W7->CaM_Active Inhibits W7->TnC_Active Inhibits (Off-Target) Meto Methophenazine Meto->CaM_Active Inhibits (Potent) Meto->TnC_Active NO EFFECT

Caption: W-7 inhibits both CaM and TnC pathways, whereas Methophenazine selectively inhibits CaM without affecting TnC-mediated muscle contraction.

Head-to-Head Technical Comparison

The following data aggregates findings from Tkachuk et al. (1987) and Hidaka et al. (1981), establishing Methophenazine as the more potent and selective agent.

FeatureMethophenazine (Metofenazate)W-7
Primary Target Calmodulin (CaM)Calmodulin (CaM)
Potency (PDE Inhibition) Ki ≈ 7 µM IC50 ≈ 28–50 µM
Selectivity (vs. Troponin C) High (No effect up to 1000 µM)Low/Moderate (Inhibits at ~24 µM)
CaM-Dye Fluorescence 50% enhancement at 6 µM50% enhancement at ~25 µM
Solubility DMSO (100 mg/mL), EthanolWater (soluble as HCl salt), DMSO
Primary Use Case Muscle physiology, Cardiac tissue, High-fidelity CaM assaysGeneral non-muscle cell signaling, Tumor apoptosis studies
Key Findings Analysis
  • Potency: Methophenazine is approximately 4-fold more potent than W-7 in inhibiting CaM-dependent PDE activity.

  • Specificity: In skinned cardiac muscle fibers, W-7 and Trifluoperazine (TFP) decrease Ca

    
     sensitivity by binding TnC. Methophenazine does not alter Ca
    
    
    
    sensitivity
    , proving it does not bind TnC. This makes Methophenazine the superior choice for distinguishing between CaM-dependent and TnC-dependent processes.

Experimental Protocol: CaM-Dependent PDE Activation Assay

To validate the activity of these inhibitors in your own lab, use the following self-validating protocol. This assay measures the ability of the compound to block CaM-induced activation of PDE.[1]

Reagents
  • Buffer A: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl

    
    .
    
  • Enzyme: Calmodulin-deficient cyclic nucleotide phosphodiesterase (isolated from bovine brain or heart).

  • Activator: Purified Calmodulin (bovine or human).

  • Substrate: [3H]-cAMP or [3H]-cGMP.

  • Inhibitors: Methophenazine (dissolved in DMSO) and W-7 (dissolved in dH

    
    O).
    
Workflow
  • Preparation: Dilute PDE enzyme in Buffer A to a concentration where basal activity is detectable but low.

  • Activation Check: Add CaM (1 unit) and Ca

    
     (10 µM) to the enzyme. Verify a 5–10 fold increase  in PDE activity (hydrolysis of cAMP) compared to basal levels. If activation is <3-fold, the CaM or enzyme is degraded.
    
  • Inhibitor Titration:

    • Prepare serial dilutions of Methophenazine (0.1 µM – 100 µM) and W-7 (1 µM – 500 µM).

    • Control: Include a DMSO solvent control (final concentration <1%) to ensure the solvent does not inhibit PDE.

  • Incubation: Incubate Enzyme + CaM + Ca

    
     + Inhibitor for 10 minutes at 30°C.
    
  • Reaction Start: Add [3H]-cAMP substrate. Incubate for 10–20 minutes.

  • Termination: Stop reaction by boiling (1 min) or adding snake venom nucleotidase (two-step assay).

  • Quantification: Measure released [3H]-Adenosine or product via scintillation counting.

Expected Results
  • Methophenazine: Should achieve 50% inhibition of the activated portion of activity at ~7 µM .

  • W-7: Should achieve 50% inhibition at ~28–50 µM .

  • Basal Activity: Neither drug should significantly inhibit the basal (CaM-independent) PDE activity at these concentrations.

Decision Matrix: Which Inhibitor to Choose?

Research Scenario Recommended Inhibitor Rationale
Cardiac/Skeletal Muscle Studies Methophenazine Crucial to avoid off-target inhibition of Troponin C, which regulates contraction.
General Cell Culture (Non-Muscle) W-7 Well-established historical baseline; water solubility makes it easier to use in media.
Potency-Critical Assays Methophenazine Higher affinity allows for lower dosing, reducing risk of non-specific toxicity.
Comparing CaM vs. TnC effects Both (Differential) Use Methophenazine to block CaM only; use W-7 to block both. The delta reveals TnC contribution.

References

  • Tkachuk VA, et al. (1987).[2] Metofenazate as a more selective calmodulin inhibitor than trifluoperazine.[2] Arzneimittelforschung, 37(9), 1013-1017.[2]

  • Hidaka H, et al. (1981). Properties of naphthalenesulfonamides as calmodulin antagonists. Proceedings of the National Academy of Sciences, 78(7), 4354–4357.

  • MedChemExpress. (2024). Metofenazate Diethanesulfonate Product Datasheet.

  • MedChemExpress. (2024). W-7 Hydrochloride Product Datasheet.

Sources

Safety Operating Guide

Proper Disposal Procedures for Methophenazine Diethanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

CRITICAL DIRECTIVE: Methophenazine diethanesulfonate is a bioactive phenothiazine derivative. Under no circumstances should this compound, its solutions, or contaminated byproducts be discharged into sanitary sewer systems, trash, or biohazard bags without prior chemical treatment.

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Immediate Hazard: Acute toxicity (oral), aquatic toxicity, and potential skin sensitization.[1]

  • Storage: Segregate from strong oxidizing agents.[2]

Chemical Profile & Hazard Identification

To ensure safe handling, one must understand the compound's intrinsic hazards. While specific GHS data for the diethanesulfonate salt is often aggregated with the parent compound, the phenothiazine core dictates the safety profile.

Property Data / Classification
Chemical Name Methophenazine diethanesulfonate (Metofenazate)
Chemical Class Phenothiazine derivative (Antipsychotic)
Parent CAS 388-51-2 (Methophenazine base)
Hazard Statements H301: Toxic if swallowed.H317: May cause an allergic skin reaction.H410: Very toxic to aquatic life with long-lasting effects.[1][3][4]
Physical State Solid (Powder/Crystalline)
Incompatibility Strong oxidizing agents, strong acids.

Scientific Insight: The diethanesulfonate moiety increases water solubility compared to the free base, potentially increasing bioavailability and aquatic mobility. This makes containment of liquid spills critical to preventing environmental release.

Regulatory Framework (RCRA Compliance)

In the United States, waste characterization is governed by the Resource Conservation and Recovery Act (RCRA) .[1][5][6][7]

  • Listing Status: Methophenazine is not explicitly "P-listed" or "U-listed" (40 CFR § 261.33).

  • Generator Responsibility: Despite lacking a specific list number, the generator must determine if the waste exhibits hazardous characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).

  • Determination: Due to the oral toxicity (LD50 < 500 mg/kg in related phenothiazines) and aquatic toxicity, this must be managed as Non-RCRA Regulated Hazardous Waste (if not characteristic) or Characteristic Hazardous Waste depending on state-specific "Toxic" definitions.

  • Best Practice: Treat as RCRA Hazardous Waste for liability protection.

Step-by-Step Disposal Protocols
A. Solid Waste (Pure Compound & Spills)
  • Applicability: Expired powder, spilled solids, weighing boat residues.

  • Protocol:

    • Containment: Transfer solid material into a wide-mouth high-density polyethylene (HDPE) jar.

    • Labeling: Affix a hazardous waste label.

      • Constituents: "Methophenazine diethanesulfonate, solid."

      • Hazards: Check "Toxic" and "Irritant."

    • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions.

B. Liquid Waste (Stock Solutions & Reaction Mothers)
  • Applicability: HPLC effluent, dissolved stock solutions, reaction mixtures.

  • Protocol:

    • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol) is compatible with the waste drum.

    • Collection: Pour into a dedicated "Organic Waste - Toxic" carboy.

    • Precipitation (Optional for large volumes): If the compound is in an aqueous solution, adjusting pH to >10 may precipitate the free base, allowing filtration. However, for standard lab scales, direct disposal of the solution is safer and more efficient.

    • Cap Management: Keep carboys closed with vented caps to prevent pressure buildup if residual reactions occur.

C. Contaminated Debris (PPE & Glassware)
  • Applicability: Gloves, pipette tips, paper towels.

  • Protocol:

    • Gross Contamination: Items with visible powder must be treated as solid chemical waste (see Section A).

    • Trace Contamination: Triple-rinse glassware with a solvent (e.g., ethanol) before washing. Collect the rinsate as Liquid Waste (Section B).

    • Disposables: Place chemically contaminated gloves/tips into a dedicated hazardous waste bucket/bag (often clear or specific color per institution), never into standard trash or red biohazard bags (unless infectious agents are also present).

Visualizing the Disposal Workflow

The following diagram outlines the decision logic for segregating Methophenazine waste streams.

DisposalWorkflow Start Waste Generation: Methophenazine Diethanesulfonate StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Spills) StateCheck->Solid Powder Liquid Liquid Waste (Solutions, Rinsate) StateCheck->Liquid Solution Debris Contaminated Debris (Gloves, Tips) StateCheck->Debris PPE/Materials SolidContainer Collect in HDPE Wide-Mouth Jar Label: 'Toxic Solid' Solid->SolidContainer SolventCheck Is Solvent Halogenated? Liquid->SolventCheck HaloWaste Halogenated Waste Stream (e.g., DCM mixtures) SolventCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Waste Stream (e.g., Methanol, DMSO) SolventCheck->NonHaloWaste No VisContam Visible Residue? Debris->VisContam SolidHaz Dispose as Solid Chemical Waste VisContam->SolidHaz Yes TraceHaz Dispose as Trace Contaminated Lab Trash (Consult EHS) VisContam->TraceHaz No

Figure 1: Decision matrix for segregating Methophenazine diethanesulfonate waste streams to ensure regulatory compliance and safety.

Emergency Spill Response

In the event of a powder spill outside a containment hood:

  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don double nitrile gloves, safety goggles, and an N95 respirator (or P100) to prevent inhalation of dust.

  • Neutralization: There is no specific neutralizer. Physical removal is required.

  • Cleanup:

    • Cover the spill with wet paper towels to prevent dust generation.

    • Scoop material into a waste container.

    • Clean the area with a soap/water solution.[8] Collect all cleanup materials as hazardous waste.

References
  • BenchChem. (2025).[1][9] Navigating the Disposal of Phenothiazine Derivatives: A Guide for Laboratory Professionals. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Fisher Scientific. (2025).[2][3] Phenazine Methosulfate Safety Data Sheet (SDS). Retrieved from

  • University of Wisconsin-Madison. (2025). Disposal of Used/Unwanted Chemicals: Laboratory Safety Guide. Retrieved from

Sources

Personal Protective Equipment (PPE) for Handling Methophenazine Diethanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety protocols for handling Methophenazine diethanesulfonate (Synonym: Metofenazate diethanesulfonate). This document is structured for researchers and laboratory safety officers, prioritizing mechanism-based risk mitigation over generic advice.

Executive Safety Summary

Methophenazine diethanesulfonate is a potent bioactive compound used primarily as a calmodulin antagonist. Unlike simple buffers, this compound acts on calcium signaling pathways, presenting pharmacological risks (neurotoxicity, cardiotoxicity) alongside standard chemical hazards (irritation, sensitization).

Immediate Action Required:

  • Containment: All dry powder handling must occur within a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2).

  • Respiratory: If engineering controls are breached or during spill cleanup, a P3/N100 particulate respirator is mandatory.

  • Skin: This compound is a potential sensitizer.[1][2][3] Double-gloving is required.

Risk Assessment & Hazard Identification

To select the correct PPE, one must understand the mechanism of toxicity.

  • Pharmacological Hazard (The "Why"): As a calmodulin inhibitor, Methophenazine disrupts intracellular calcium (

    
    ) transport. Systemic absorption can lead to dysregulation of smooth muscle contraction and neurotransmitter release.
    
  • Chemical Hazard: Phenothiazine derivatives are known skin and respiratory sensitizers. Repeated exposure, even at low levels, can induce photo-allergic reactions or chronic dermatitis.

Hazard Logic Flow

The following diagram illustrates the decision-making logic for PPE selection based on the state of the matter (Solid vs. Solution).

RiskAssessment Substance Methophenazine diethanesulfonate State_Solid State: Dry Powder (High Inhalation Risk) Substance->State_Solid State_Sol State: Solution (DMSO/Water) (High Absorption Risk) Substance->State_Sol Risk_Inhale Risk: Bronchial Sensitization & Systemic Uptake State_Solid->Risk_Inhale Risk_Dermal Risk: Transdermal Absorption & Contact Dermatitis State_Sol->Risk_Dermal Control_Eng Primary: Fume Hood / BSC Risk_Inhale->Control_Eng Risk_Dermal->Control_Eng PPE_Resp PPE: N95/P3 Respirator (If open bench) Control_Eng->PPE_Resp Backup/Spill PPE_Skin PPE: Double Nitrile Gloves (0.11mm min) Control_Eng->PPE_Skin Mandatory

Figure 1: Risk assessment logic flow connecting physical state to physiological risk and required controls.

Critical PPE Specifications

Standard laboratory PPE is insufficient for potent pharmacological agents. The following tiering system ensures adequate protection.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Hand Protection Double Nitrile Gloves Outer: Nitrile (min 0.11 mm). Inner: Nitrile (different color for breach detection).Rationale: Phenothiazines can permeate latex. Double gloving creates a tortuous path for the molecule and allows outer glove removal without skin exposure.
Respiratory N100 / P3 Filter Primary: Fume Hood. Secondary: Half-face respirator with P100 cartridges during spill cleanup.Rationale: The powder is fine and easily aerosolized. Surgical masks provide zero protection against pharmacological dusts.
Eye/Face Chemical Goggles Indirect-vented chemical splash goggles. Face shield required if handling volumes >100 mL.Rationale: Prevents mucosal absorption via the tear ducts (lacrimal puncta).
Body Lab Coat + Tyvek Sleeves 100% Cotton or chemically resistant lab coat. Disposable Tyvek sleeves are recommended for weighing.Rationale: Prevents accumulation of dust on personal clothing, reducing "take-home" exposure.

Operational Protocols

A. Pre-Operational Setup (Engineering Controls)

Before opening the vial, verify the airflow of your Chemical Fume Hood.

  • Sash Height: Maintain sash at the certified working height (usually 18 inches).

  • Airfoil: Ensure the bottom airfoil is not blocked by equipment.

  • Decontamination Station: Prepare a beaker of 10% bleach (sodium hypochlorite) and ethanol inside the hood for immediate wipe-down.

B. Weighing and Solubilization Workflow

This is the highest-risk activity. Follow this exact sequence to minimize aerosol generation.

HandlingProtocol Start Start: Vial in Storage (-20°C) Equilibrate Step 1: Equilibrate to RT (Prevents condensation) Start->Equilibrate Transfer Step 2: Transfer to Fume Hood Equilibrate->Transfer Donning Step 3: Don PPE (Double Gloves, Goggles) Transfer->Donning Weighing Step 4: Weighing (Use antistatic gun if static) Donning->Weighing Solubilize Step 5: Add Solvent (DMSO) (Create stock solution) Weighing->Solubilize Decon Step 6: Wipe Exterior of Vial Solubilize->Decon

Figure 2: Step-by-step workflow for safe handling from storage to solubilization.

Detailed Steps:

  • Equilibration: Allow the vial to reach room temperature before opening. Opening a cold vial causes condensation, which can make the powder sticky or hydrolyze sensitive salts.

  • Static Control: If the powder is static (common with sulfonates), use an ionizing fan or anti-static gun. Do not blow air on the sample.

  • Solubilization: Dissolve the powder immediately after weighing.

    • Preferred Solvent: DMSO (Dimethyl sulfoxide).

    • Note: DMSO enhances skin permeability. Once dissolved, the solution carries the toxicant through gloves faster than the solid. Change outer gloves immediately if splashed.

C. Decontamination & Waste Disposal[2]
  • Surface Decontamination: Wipe all surfaces with a detergent solution followed by water. Phenothiazines can oxidize to colored compounds; pink/red staining indicates incomplete cleaning.

  • Solid Waste: Dispose of gloves, weighing boats, and paper towels in a sealed hazardous waste bag labeled "Toxic Solid."

  • Liquid Waste: Collect in a dedicated container labeled "Halogenated Solvent/Toxic." Do not mix with oxidizers.[4]

Emergency Response

Spill Response (Dry Powder)
  • Evacuate: Alert nearby personnel.

  • PPE Upgrade: Don a P100 respirator and double gloves.

  • Contain: Cover the spill with a damp paper towel (soaked in water or mild detergent) to prevent dust dispersal. Do not dry sweep.

  • Clean: Scoop up the damp material. Wipe the area 3 times with soap and water.

Exposure First Aid[7]
  • Inhalation: Move to fresh air immediately. Seek medical attention if wheezing occurs (sensitization sign).

  • Skin Contact: Wash with soap and copious water for 15 minutes.[5] Do not use ethanol on skin, as it may increase absorption of the drug.

  • Eye Contact: Flush with water for 15 minutes, holding eyelids open.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9800, Metofenazate. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.